molecular formula C8H8BrN3 B1343711 3-Bromo-6-methyl-1H-indazol-5-amine CAS No. 1000343-43-0

3-Bromo-6-methyl-1H-indazol-5-amine

Cat. No.: B1343711
CAS No.: 1000343-43-0
M. Wt: 226.07 g/mol
InChI Key: QANHUNMOMXHWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-methyl-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHUNMOMXHWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646659
Record name 3-Bromo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-43-0
Record name 3-Bromo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a nitro-substituted indazole core, followed by bromination and subsequent reduction to yield the final amine.

The protocols detailed herein are based on established methodologies for the synthesis of analogous substituted indazoles. All quantitative data is presented in a structured format for clarity, and a visual representation of the synthetic workflow is provided.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that as this is a proposed synthesis, the yields and some physical properties are estimated based on analogous reactions reported in the literature.

StepIntermediate/Product NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Yield (%) (Estimated)
16-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16Yellow Solid~80-95
23-Bromo-6-methyl-5-nitro-1H-indazoleC₈H₆BrN₃O₂256.06Solid~95
3This compoundC₈H₈BrN₄240.08Solid~70-90

Experimental Protocols

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole

This procedure outlines the formation of the indazole ring from a substituted aniline, a common and effective method for creating the indazole core.[1][2][3]

Materials:

  • 2-Amino-4-methyl-5-nitrotoluene

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitrotoluene in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-methyl-5-nitro-1H-indazole.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole

This step involves the regioselective bromination of the indazole ring at the 3-position. The use of bromine in DMF is a mild and efficient method for this transformation.[4]

Materials:

  • 6-Methyl-5-nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Nitrogen (N₂) gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked flask equipped with a dropping funnel and a thermometer.

  • Cool the reaction mixture to -5°C.

  • Slowly add bromine dropwise to the solution, maintaining the temperature between 0 and -5°C.

  • After the addition is complete, allow the mixture to stir at this temperature for 1 hour.

  • Slowly warm the reaction to 35-40°C and maintain this temperature for approximately 11 hours.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into ice water and filtering the resulting precipitate.

  • The crude product is then washed with water and dried to yield 3-bromo-6-methyl-5-nitro-1H-indazole.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[1][5]

Materials:

  • 3-Bromo-6-methyl-5-nitro-1H-indazole

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-bromo-6-methyl-5-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.

  • Add concentrated hydrochloric acid to the mixture and stir at room temperature.

  • Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed three-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nitro Reduction A 2-Amino-4-methyl- 5-nitrotoluene B 6-Methyl-5-nitro- 1H-indazole A->B  NaNO₂, Acetic Acid   C 3-Bromo-6-methyl- 5-nitro-1H-indazole B->C  Br₂, DMF   D 3-Bromo-6-methyl- 1H-indazol-5-amine C->D  SnCl₂·2H₂O, HCl  

Caption: Proposed synthetic pathway for this compound.

References

Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a potentially valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule in the public domain, this guide presents a rational, multi-step approach derived from established methodologies for analogous indazole derivatives. The protocols provided are adapted from literature precedents for similar transformations and are intended to serve as a foundational blueprint for researchers.

Proposed Synthetic Scheme

The proposed synthesis of this compound commences with a commercially available substituted toluene and proceeds through a three-step sequence involving nitration, cyclization to form the indazole core, and subsequent bromination.

Synthetic Pathway cluster_0 Reaction Steps A 2-Fluoro-4-methyl-1-nitrobenzene (Starting Material) B 6-Methyl-1H-indazol-5-amine A->B Hydrazine Hydrate, Ethanol, Reflux C This compound (Target Molecule) B->C Bromine, DMF, 0°C to rt

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are adapted from established methods for similar compounds and may require optimization for the specific substrate.

Step 1: Synthesis of 6-Methyl-1H-indazol-5-amine

This step involves the formation of the indazole ring system via the reaction of a substituted fluoronitrobenzene with hydrazine. This method is analogous to the synthesis of other substituted indazolamines.

Reaction:

Step_1_Reaction reactant1 2-Fluoro-4-methyl-1-nitrobenzene product 6-Methyl-1H-indazol-5-amine reactant1->product Ethanol, Reflux reactant2 + Hydrazine Hydrate reactant2->product

Caption: Cyclization to form the indazole core.

Procedure:

To a solution of 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol (10 mL per 1 g of starting material), add hydrazine hydrate (10.0 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-methyl-1H-indazol-5-amine.

Step 2: Synthesis of this compound

The final step introduces a bromine atom at the 3-position of the indazole ring. This is achieved through electrophilic bromination using elemental bromine in a suitable solvent.

Reaction:

Step_2_Reaction reactant1 6-Methyl-1H-indazol-5-amine product This compound reactant1->product DMF, 0°C to rt reactant2 + Bromine reactant2->product

Caption: Bromination of the indazole ring.

Procedure:

To a solution of 6-methyl-1H-indazol-5-amine (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material) at 0°C, slowly add a solution of bromine (1.1 eq) in DMF. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes expected yields and key analytical data based on literature for analogous reactions. Actual results may vary and require experimental optimization.

StepProduct NameStarting MaterialReagentsTypical Yield (%)Melting Point (°C)
16-Methyl-1H-indazol-5-amine2-Fluoro-4-methyl-1-nitrobenzeneHydrazine Hydrate80-95Not Reported
2This compound6-Methyl-1H-indazol-5-amineBromine, DMF70-85Not Reported

Experimental Workflow Overview

The overall experimental workflow, from starting material to the final purified product, is depicted below. This includes reaction setup, monitoring, workup, and purification stages.

Experimental_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Bromination A1 Dissolve Starting Material in Ethanol A2 Add Hydrazine Hydrate A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Monitor by TLC A3->A4 A5 Solvent Removal A4->A5 A6 Recrystallization A5->A6 B1 Dissolve Indazole in DMF at 0°C A6->B1 Intermediate Product B2 Add Bromine Solution B1->B2 B3 Stir at 0°C then rt B2->B3 B4 Monitor by TLC B3->B4 B5 Quench with Ice Water B4->B5 B6 Filter Precipitate B5->B6 B7 Column Chromatography B6->B7 C1 Characterization (NMR, MS, etc.) B7->C1 Final Product

Caption: Overall experimental workflow for the synthesis.

Safety Considerations

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Standard laboratory safety practices should be followed at all times.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The successful execution of this synthesis will require careful experimental technique and may necessitate optimization of the described conditions.

An In-depth Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine (CAS Number 1060814-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 3-Bromo-6-methyl-1H-indazol-5-amine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the title compound and closely related structural analogs. Methodologies and biological activities of similar compounds are presented to offer a predictive and comparative framework for research and development.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The indazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] this compound, a specific substituted indazole, holds potential as a valuable intermediate or active compound in drug discovery programs. This document serves as a technical resource, consolidating available data and proposing experimental pathways for its synthesis and evaluation.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively documented. The following table summarizes basic properties, supplemented with data from structurally similar compounds for comparison.

PropertyValue for this compoundValue for Analog (3-Amino-5-bromo-1-methyl-1H-indazole)[3]Value for Analog (6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine)[4]
CAS Number 1060814-59-11000018-06-32760850-48-2
Molecular Formula C₈H₈BrN₃C₈H₈BrN₃C₈H₇BrFN₃
Molecular Weight 226.07 g/mol 226.07 g/mol 244.06 g/mol
Appearance Not specifiedPale Cream Powder[3]Not specified
Purity Not specified95%[3]Not specified
InChI Key Not specifiedBKBSBRJIGMVBFM-UHFFFAOYSA-N[3]QBZSQMXJCPUGNS-UHFFFAOYSA-N
SMILES Not specifiedCn1nc(N)c2cc(Br)ccc21[3]CN1C2=CC(=C(C=C2C(=N1)N)F)Br

Synthesis and Experimental Protocols

A definitive, published synthetic route for this compound was not identified. However, a plausible pathway can be extrapolated from established syntheses of analogous substituted indazoles. A common and effective method involves the cyclization of a substituted benzonitrile with hydrazine, followed by bromination.

Proposed Synthetic Pathway

A potential synthetic workflow for this compound is outlined below. This pathway begins with a commercially available substituted benzonitrile and proceeds through cyclization to form the indazole core, followed by bromination.

G A 2-Fluoro-4-methyl-5-nitrobenzonitrile B 6-Methyl-5-nitro-1H-indazol-3-amine A->B Hydrazine Hydrate, Ethanol, Reflux C 3-Bromo-6-methyl-5-nitro-1H-indazole B->C NaNO₂, HBr/H₂O, CuBr D This compound C->D SnCl₂·2H₂O, Ethanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Generalized)

The following protocols are generalized from methodologies reported for similar indazole syntheses and would require optimization for the specific target compound.[5][6][7]

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazol-3-amine

  • To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol (10-20 mL per gram of nitrile), add hydrazine hydrate (80-99%, 10.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting solid by recrystallization from ethanol to yield the indazol-amine intermediate.

Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole (Sandmeyer-type Reaction)

  • Suspend 6-Methyl-5-nitro-1H-indazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Nitro Group Reduction)

  • Dissolve the 3-Bromo-6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction, and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the broader class of indazole derivatives is known for a variety of pharmacological activities. These compounds are often investigated as inhibitors of protein kinases, nitric oxide synthases, and other enzymes implicated in disease.[8][9]

Summary of Activities for Analogous Indazole Derivatives

The following table presents a summary of reported biological activities for various substituted indazole compounds. This data provides context for the potential applications of the title compound.

Compound/Derivative ClassBiological Target/ActivityQuantitative Data (IC₅₀/MIC)Reference
Substituted 1H-indazole-3-amine DerivativesAnti-proliferative (K562 human chronic myeloid leukemia cells)IC₅₀ = 5.15 µM (for compound 6o)[5]
Substituted 1H-indazole-3-amine DerivativesAnti-proliferative (HEK-293 normal cells)IC₅₀ = 33.2 µM (for compound 6o, showing selectivity)[5]
Indazole DerivativesInducible Nitric Oxide Synthase (iNOS) InhibitionVaries; many compounds show potent inhibition[8]
Indazole DerivativesNeuronal Nitric Oxide Synthase (nNOS) InhibitionGenerally less potent against nNOS than iNOS[8]
Halogen-substituted N-phenylbenzo[g]indazolesAntibacterial and AntifungalNot specified[1]
Sulphonamide-containing IndazolesAnti-tubercular (M. tuberculosis)MIC = 0.09 µM (for most potent compound)[1]
Generalized Protocol for In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[5][10]

  • Cell Culture: Culture human cancer cell lines (e.g., K562, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Add the diluted compounds to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Mechanism of Action: Signaling Pathway

Many indazole derivatives exert their biological effects, particularly anti-cancer activity, by inhibiting protein kinases.[9] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a specific kinase can disrupt these pathways, leading to apoptosis (programmed cell death) in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->ReceptorKinase Binds & Activates SignalingCascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) ReceptorKinase->SignalingCascade Phosphorylates TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors Activates Apoptosis Apoptosis SignalingCascade->Apoptosis Inhibition leads to IndazoleCompound Indazole Derivative (e.g., 3-Bromo-6-methyl- 1H-indazol-5-amine) IndazoleCompound->ReceptorKinase Inhibits ATP Binding GeneExpression Gene Expression for Proliferation & Survival TranscriptionFactors->GeneExpression Promotes CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Leads to

Caption: Hypothetical signaling pathway inhibited by an indazole derivative.

This diagram illustrates a generalized signal transduction pathway where an indazole compound could act as a kinase inhibitor. By blocking the ATP-binding site of a receptor tyrosine kinase, the compound prevents downstream signaling, thereby inhibiting cell proliferation and promoting apoptosis. This represents a common mechanism of action for many anti-cancer drugs containing the indazole scaffold.

References

3-Bromo-6-methyl-1H-indazol-5-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and general experimental protocols based on structurally related molecules. The indazole scaffold is a key pharmacophore in many biologically active compounds, particularly as kinase inhibitors in cancer therapy.

Core Physical and Chemical Properties

Experimental data for the physical and chemical properties of this compound is not extensively available in peer-reviewed literature. The following tables summarize the available compound identification and predicted physicochemical properties.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1000343-43-0
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Canonical SMILES CC1=CC2=C(C=C1N)C(=NN2)Br
InChI InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
InChIKey QANHUNMOMXHWPX-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted indazoles. Below is a representative protocol for the synthesis of a related bromo-indazol-amine, which could be adapted for the target compound.

Representative Synthesis: Preparation of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile

This protocol describes the synthesis of an isomer, 5-Bromo-1H-indazol-3-amine, and serves as an illustrative example of indazole ring formation.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-bromo-1H-indazol-3-amine.

Note: This is a generalized procedure and would require optimization for the synthesis of this compound, likely starting from a different substituted benzonitrile precursor.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, the indazole core is a well-established scaffold for kinase inhibitors used in oncology.[1][2][3] Many indazole derivatives have been developed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and VEGFR signaling pathways.[1][4][5]

Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic approach to this compound, starting from a substituted toluene derivative. This represents a logical, though unconfirmed, synthetic strategy.

plausible_synthesis start Substituted 2-Amino-4-methylbenzonitrile step1 Bromination start->step1 Br₂ intermediate1 2-Amino-5-bromo-4- methylbenzonitrile step1->intermediate1 step2 Diazotization & Cyclization intermediate1->step2 1. NaNO₂, HCl 2. Heat product 3-Bromo-6-methyl- 1H-indazol-5-amine step2->product

Plausible synthetic workflow for the target compound.
Representative Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Indazole-based compounds are known to act as inhibitors of key kinases within this pathway, such as RAF and MEK.[1] The diagram below illustrates the MAPK/ERK signaling cascade and indicates the potential points of inhibition by a kinase inhibitor.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK

References

Spectroscopic and Spectrometric Analysis of 3-Bromo-6-methyl-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data and offers a comparative analysis with the known experimental data of a closely related isomer. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, generalized experimental protocols, and a workflow visualization to support research and development activities.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. Spectroscopic and spectrometric characterization is fundamental to confirm the chemical structure and purity of such novel compounds. This guide compiles predicted spectroscopic data for this compound and provides generalized methodologies for its empirical determination.

Predicted Spectroscopic and Spectrometric Data

Given the absence of published experimental spectra for this compound, the following tables present predicted data based on computational models and the analysis of structurally similar compounds.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5br s1HN-H (indazole)
~7.2s1HH-4
~6.8s1HH-7
~4.5br s2H-NH₂
~2.2s3H-CH₃

Note: Predictions are based on standard NMR prediction algorithms. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The N-H and -NH₂ protons are exchangeable with D₂O and their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~145.0C-5
~140.0C-7a
~135.0C-3
~120.0C-6
~115.0C-3a
~110.0C-4
~100.0C-7
~18.0-CH₃

Note: Predicted chemical shifts are referenced to a standard solvent signal.

The following table outlines the expected characteristic infrared absorption frequencies for the functional groups present in this compound.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine and indazole)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (-CH₃)
1620 - 1580Medium-StrongN-H bend (amine) / C=C aromatic ring stretch
1500 - 1450StrongC=N aromatic ring stretch
1300 - 1200MediumC-N stretch
850 - 750StrongC-H out-of-plane bend
700 - 600MediumC-Br stretch

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. The molecular formula is C₈H₈BrN₃, with a monoisotopic mass of 224.99016 Da.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺225.99744
[M+Na]⁺247.97938
[M-H]⁻223.98288
[M+NH₄]⁺243.02398
[M+K]⁺263.95332
[M]⁺224.98961

Note: The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Comparative Experimental Data of a Structural Isomer

For reference, the following tables provide published experimental data for a closely related structural isomer, 6-Bromo-1-methyl-1H-indazol-3-amine .

Table 5: Experimental ¹H NMR Data for 6-Bromo-1-methyl-1H-indazol-3-amine [1]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.6s1HAromatic H
7.59d1HAromatic H
7.01d1HAromatic H
5.7s2H-NH₂
3.75s3H-CH₃

Solvent: DMSO-d₆, Frequency: 300 MHz.[1]

Table 6: Experimental Mass Spectrometry Data for 6-Bromo-1-methyl-1H-indazol-3-amine [1]

m/zIon
226[M]⁺
228[M+2]⁺

Note the characteristic M/M+2 isotopic pattern for a bromine-containing compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for solid organic compounds like this compound.

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Process the data using appropriate software and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range. High-resolution mass spectrometry is recommended for accurate mass determination.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-1H-indazol-5-amine is a substituted indazole derivative that serves as a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of kinase inhibitors for therapeutic use. This technical guide provides an in-depth overview of the available physicochemical properties, with a focus on solubility, and illustrates its application in a representative synthetic workflow.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Formula C₈H₈BrN₃Guidechem[1]
Molecular Weight 226.08 g/mol Guidechem[1]
Appearance Solid (predicted)-
Predicted XlogP 2.3PubChem
Aqueous Solubility Predicted to be low. For a related compound, 6-bromo-1-methyl-1H-indazole, it is known to be sparingly soluble in water.Benchchem[2]
Organic Solvent Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols, as suggested by its use in synthetic chemistry.General Synthetic Chemistry Principles

Experimental Protocols

Given the predicted low aqueous solubility, a robust method for its determination is crucial for in vitro assays and formulation development. The following is a detailed protocol for a kinetic solubility assay using the shake-flask method with analysis by high-performance liquid chromatography (HPLC).

Protocol: Kinetic Aqueous Solubility Determination

1. Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Centrifuge with plate rotor or filtration apparatus (e.g., solubility filter plates)

  • HPLC system with a UV detector and a suitable C18 column

3. Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours) to allow for precipitation to reach a steady state.[3]

  • Separation of Undissolved Compound:

    • Filtration Method: Use a solubility filter plate to separate the dissolved compound from any precipitate.

    • Centrifugation Method: Alternatively, centrifuge the plate at high speed to pellet the undissolved solid.

  • Sample Preparation for HPLC: Transfer the clear supernatant or filtrate to a new 96-well plate for analysis. Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of ACN and water.

  • HPLC Analysis: Analyze the samples and calibration standards by reverse-phase HPLC with UV detection. The mobile phase could be a gradient of water and ACN with 0.1% formic acid.

  • Data Analysis: Quantify the concentration of the dissolved compound in each well by comparing its peak area to the calibration curve. The kinetic solubility is the highest concentration at which the compound remains in solution.[4]

Synthetic Workflow

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The bromo-substituent provides a handle for cross-coupling reactions, while the amine group can be functionalized in various ways. Below is a representative workflow illustrating its use in the synthesis of a hypothetical kinase inhibitor targeting the MAPK/ERK pathway.

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Ester B->C D Coupled Indazole Intermediate C->D F Amide Coupling (Coupling agent, base) D->F E Acid Chloride / Carboxylic Acid E->F G Hypothetical Kinase Inhibitor F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This workflow demonstrates a common strategy where the bromine atom at the 3-position of the indazole core is utilized in a palladium-catalyzed Suzuki coupling reaction with an arylboronic ester to form a C-C bond.[5] The resulting intermediate, which now contains a new aryl substituent, can then undergo further functionalization. In this example, the amine group at the 5-position is acylated via an amide coupling reaction to introduce another key structural motif, yielding the final hypothetical kinase inhibitor. Such inhibitors often target signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[6]

References

The Versatile Building Block: A Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-1H-indazol-5-amine is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom and an amino group on the indazole core, provides a versatile platform for the synthesis of diverse compound libraries. This technical guide delves into the synthesis, properties, and applications of this valuable building block, with a focus on its role in the discovery of novel therapeutics.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be sourced from chemical databases.

PropertyValueSource
CAS Number 1000343-43-0[1][2]
Molecular Formula C₈H₈BrN₃[3]
Molecular Weight 226.08 g/mol [4]
Predicted XlogP 2.3[3]
Predicted Hydrogen Bond Donor Count 2
Predicted Hydrogen Bond Acceptor Count 3
Predicted Rotatable Bond Count 0
Predicted Monoisotopic Mass 224.99016 Da[3]

Synthesis of this compound

A potential synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction cluster_3 Step 4: Indazole Formation 2_fluoro_4_methylbenzonitrile 2-Fluoro-4-methylbenzonitrile nitrating_mixture HNO₃ / H₂SO₄ 2_fluoro_4_methylbenzonitrile->nitrating_mixture 2_fluoro_4_methyl_5_nitrobenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile nitrating_mixture->2_fluoro_4_methyl_5_nitrobenzonitrile brominating_agent NBS / H₂SO₄ 2_fluoro_4_methyl_5_nitrobenzonitrile->brominating_agent 3_bromo_2_fluoro_6_methyl_5_nitrobenzonitrile 3-Bromo-2-fluoro-6-methyl-5-nitrobenzonitrile brominating_agent->3_bromo_2_fluoro_6_methyl_5_nitrobenzonitrile reducing_agent Fe / NH₄Cl or H₂, Pd/C 3_bromo_2_fluoro_6_methyl_5_nitrobenzonitrile->reducing_agent 5_amino_3_bromo_2_fluoro_6_methylbenzonitrile 5-Amino-3-bromo-2-fluoro-6-methylbenzonitrile reducing_agent->5_amino_3_bromo_2_fluoro_6_methylbenzonitrile hydrazine Hydrazine Hydrate 5_amino_3_bromo_2_fluoro_6_methylbenzonitrile->hydrazine target_molecule This compound hydrazine->target_molecule Suzuki_Coupling Indazole This compound Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Indazole->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Catalyst Product 3-Aryl/Heteroaryl-6-methyl- 1H-indazol-5-amine Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization pAXL Phosphorylated AXL AXL->pAXL Autophosphorylation PI3K PI3K pAXL->PI3K MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) pAXL->MAPK_Pathway AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK_Pathway->Survival Migration Cell Migration & Invasion (EMT) MAPK_Pathway->Migration Inhibitor Indazole-based AXL Inhibitor Inhibitor->pAXL Inhibition

References

The Rising Potential of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Within this critical area of research, derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine are emerging as a promising class of compounds with significant biological activity. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals.

Indazole-containing compounds are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for indoles and capable of forming crucial interactions with the hinge region of protein kinases.[3] This has led to the successful development of several FDA-approved indazole-based anticancer drugs such as Axitinib and Pazopanib.[4] This whitepaper will delve into the specifics of bromo-substituted indazole amines, a key subset demonstrating potent and selective inhibitory activities against various cancer-related targets.

Quantitative Biological Activity

The antitumor potential of this compound and its analogs has been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)Target/NotesReference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15Showed high selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[3][5][6][3][5][6]
Compound 5k Hep-G2 (Hepatoma)3.32Exhibited high toxicity to normal cells.[5]
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15 (range across several lines)Inhibited cell proliferation and colony formation; promoted apoptosis.[7]
Compound 26 MPC-11 (Multiple Myeloma)0.03 (GI50)Potent TAK1 inhibitor.[8]
Compound 26 H929 (Multiple Myeloma)<0.2 (GI50)Potent TAK1 inhibitor.[8]
K22 MCF-7 (Breast Cancer)1.3Potent PLK4 inhibitor (enzymatic IC50 = 0.1 nM).[9][9]

Key Signaling Pathways and Mechanisms of Action

Derivatives of the indazole scaffold have been shown to exert their anticancer effects by inhibiting various protein kinases involved in cell growth, proliferation, and survival.

One of the key mechanisms involves the induction of apoptosis (programmed cell death). For instance, compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells. This process is potentially mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway.[5][6]

apoptosis_pathway Indazole Indazole Derivative (e.g., Compound 6o) Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole->Bcl2 inhibits p53MDM2 p53/MDM2 Pathway Indazole->p53MDM2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits p53MDM2->Apoptosis inhibits

Caption: Proposed mechanism of apoptosis induction by indazole derivatives.

Furthermore, specific indazole derivatives have been designed to target key oncogenic kinases. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis.[9] The indazole core in these inhibitors forms critical hydrogen bonds with hinge region residues of the kinase, such as Glu-90 and Cys-92.[9]

kinase_inhibition_pathway Indazole Indazole-based Kinase Inhibitor Hinge ATP Binding Site (Hinge Region) Indazole->Hinge binds to Kinase Protein Kinase (e.g., PLK4, FGFR) Downstream Downstream Signaling (Proliferation, Survival) Kinase->Downstream activates Inhibition Inhibition of Cell Proliferation Downstream->Inhibition leads to

Caption: General mechanism of kinase inhibition by indazole derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a series of standardized in vitro assays. Below are the detailed methodologies for key experiments.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Flow Cytometry

This assay quantifies the number of apoptotic and necrotic cells following treatment with the test compounds.

  • Cell Treatment: Cells are treated with the indazole derivatives at varying concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in binding buffer. The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as apoptosis.

  • Protein Extraction: Following treatment with the indazole derivatives, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.

  • Reaction Setup: The assay is typically conducted in a buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a set time.

  • Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Indazole Derivatives MTT MTT Cell Proliferation Assay Synthesis->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Synthesis->Apoptosis WesternBlot Western Blot (Protein Expression) Synthesis->WesternBlot KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay IC50 IC50 Calculation MTT->IC50 Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism WesternBlot->Mechanism KinaseAssay->IC50

Caption: General workflow for the biological evaluation of indazole derivatives.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of this compound derivatives as a fertile ground for the discovery of novel anticancer agents. The versatility of the indazole scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship (SAR) studies to identify more potent and selective inhibitors for specific kinase targets. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of the most promising lead compounds, paving the way for their potential clinical development. The continued exploration of this chemical space holds great promise for delivering next-generation targeted therapies for a variety of malignancies.

References

The Medicinal Chemistry Potential of 3-Bromo-6-methyl-1H-indazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core medicinal chemistry applications of the novel heterocyclic scaffold, 3-Bromo-6-methyl-1H-indazol-5-amine. The indazole core is a well-established "privileged scaffold" in drug discovery, known for its versatile biological activities.[1][2] This document will delve into the synthesis, potential therapeutic applications, and structure-activity relationships of derivatives of this compound, with a particular focus on its promising role in the development of kinase inhibitors for oncology.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities.[1][2] Several indazole-containing drugs are already on the market, such as the anti-cancer agents Pazopanib and Axitinib, which function as tyrosine kinase inhibitors.[3][4] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. A potential multi-step synthesis is outlined below, starting from commercially available 4-methyl-2-nitroaniline.

Proposed Synthetic Workflow:

G A 4-Methyl-2-nitroaniline B Diazotization (NaNO2, HCl) A->B C Intramolecular Cyclization (Reduction, e.g., SnCl2/HCl) B->C D 6-Methyl-1H-indazol-5-amine C->D E Bromination (e.g., NBS or Br2 in AcOH) D->E F This compound E->F

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)

Step 1: Synthesis of 6-Methyl-1H-indazol-5-amine

A common method for indazole synthesis involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. Starting with 4-methyl-2-nitroaniline, a diazotization reaction using sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures would yield a diazonium salt. Subsequent reduction of the nitro group, for instance with tin(II) chloride in hydrochloric acid, would facilitate the cyclization to form the indazole ring, yielding 6-methyl-1H-indazol-5-amine.

Step 2: Bromination of 6-Methyl-1H-indazol-5-amine

The final step involves the regioselective bromination of the indazole core at the 3-position. This can typically be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The electron-donating nature of the amino and methyl groups on the benzene ring and the inherent reactivity of the C3 position of the indazole nucleus would likely direct the bromination to the desired position.

Potential Applications in Kinase Inhibition

The 3-aminoindazole scaffold is a recognized hinge-binding motif in many kinase inhibitors.[5] The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against specific kinases. Key kinase families that represent promising targets for derivatives of this scaffold include the AXL, c-MET, and VEGFR receptor tyrosine kinases.

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that is often overexpressed in various cancers and is associated with poor prognosis and drug resistance.[2][6] Inhibition of AXL is a promising therapeutic strategy.

AXL Signaling Pathway:

G Gas6 Gas6 AXL AXL Receptor Gas6->AXL Activation PI3K PI3K AXL->PI3K Metastasis Metastasis AXL->Metastasis DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Simplified AXL kinase signaling pathway.
c-MET Kinase Inhibition

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-MET signaling is implicated in the development and progression of many human cancers.

c-MET Signaling Pathway:

G HGF HGF cMET c-MET Receptor HGF->cMET Activation RAS RAS cMET->RAS Invasion Invasion & Metastasis cMET->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Simplified c-MET kinase signaling pathway.
VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

VEGFR2 Signaling Pathway:

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg VascularPermeability Vascular Permeability VEGFR2->VascularPermeability PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 4: Simplified VEGFR2 kinase signaling pathway.

Quantitative Data and Structure-Activity Relationship (SAR)

Compound/Scaffold Target Kinase(s) IC50 (nM) Reference
Indazole-based derivativeAXL1.6[2]
Benzimidazole-indazole derivative (22f)FLT30.941[5]
Benzimidazole-indazole derivative (22f)FLT3/D835Y0.199[5]
N-(1H-indazol-6-yl)benzenesulfonamide (K22)PLK40.1[7]
Axitinib (Indazole core)VEGFR-1, -2, -30.1, 0.2, 0.1-0.3[4]
Pazopanib (Indazole core)VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT10, 30, 47, 71, 84, 74[3]

Key SAR Insights from Related Indazole Scaffolds:

  • 3-Position: The 3-amino group is a crucial hinge-binding element. The 3-bromo substituent in the target scaffold provides a key point for diversification. Coupling of various aryl or heteroaryl groups at this position via Suzuki or other cross-coupling reactions can significantly impact potency and selectivity.

  • 5- and 6-Positions: The amino and methyl groups on the benzene ring of this compound can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the kinase active site.

  • N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate pharmacokinetic properties and can also influence the orientation of the scaffold within the ATP-binding pocket.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features are well-suited for targeting the ATP-binding site of various kinases that are critical for tumor growth, survival, and metastasis. The synthetic accessibility of this core, coupled with the potential for diverse functionalization at the 3-position, makes it an attractive starting point for lead discovery and optimization campaigns.

Future research should focus on the development of a robust and scalable synthesis for this compound. Subsequent efforts should be directed towards the creation of a focused library of derivatives with modifications at the 3-position and exploration of substitutions at the 5-amino and N1-positions. Screening of these compounds against a panel of cancer-relevant kinases will be crucial to identify potent and selective inhibitors and to elucidate detailed structure-activity relationships. Such studies will pave the way for the potential development of novel, effective, and targeted cancer therapies based on this promising indazole scaffold.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research, including detailed synthetic protocols and extensive biological data specifically for 3-Bromo-6-methyl-1H-indazol-5-amine, is not extensively available in the public domain. This guide will, therefore, focus on closely related and well-documented structural analogs and derivatives of the bromo-indazole scaffold, which serve as crucial intermediates and core structures in the development of potent kinase inhibitors. The principles, synthetic methodologies, and biological activities described herein are representative of this important class of compounds in medicinal chemistry.

Introduction

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of the indazole core are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth overview of the structural analogs and derivatives of the bromo-indazole core, with a particular focus on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate. While specific data for this compound is limited, the information presented for its analogs offers valuable insights for researchers, scientists, and drug development professionals working in this area.

Synthesis of Bromo-Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various strategies. A common and effective method for the preparation of 3-aminoindazoles involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine. This approach is highlighted in the synthesis of 5-bromo-1H-indazol-3-amine.

General Experimental Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine

A widely used method for the synthesis of 5-bromo-1H-indazol-3-amine is through the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][3]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[2]

  • The reaction mixture is heated in a sealed tube at 343 K (70°C) for 4 hours.[2]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.[2][3]

  • The resulting solid can be purified by recrystallization from ethanol to afford the desired product, 5-bromo-1H-indazol-3-amine.[2]

A similar procedure can be performed without a solvent, by heating a mixture of 5-bromo-2-fluorobenzonitrile and hydrazine, followed by removal of excess hydrazine under reduced pressure.[3]

Biological Activity of Indazole-Based Kinase Inhibitors

Indazole derivatives have been successfully developed as potent inhibitors of various kinases, playing crucial roles in cell signaling and proliferation. The following sections and tables summarize the biological activity of representative indazole-based kinase inhibitors.

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that acts as a key regulator of centriole duplication. Its overexpression is linked to several cancers, making it an attractive therapeutic target.[4][5] N-(1H-indazol-6-yl)benzenesulfonamide has been identified as a core structure for potent PLK4 inhibitors.[5]

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
K22 PLK40.1MCF-71.3[5]
Axitinib PLK46.5--[5]
CFI-400437 PLK40.6--[5]
CFI-400945 PLK42.8--[5]
VX680 PLK47.66 (Ki)--[5]
BCR-ABL Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of BCR-ABL.[6]

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
AKE-72 BCR-ABL (WT)< 0.5K-562< 0.01[6]
AKE-72 BCR-ABL (T315I)9--[6]
Compound 4a --HL-600.278[6]
Compound 4a --MOLT-40.494[6]
Other Kinase Inhibitors

The versatility of the indazole scaffold has led to the development of inhibitors for a range of other kinases involved in cancer progression.

Compound IDTarget Kinase/Cell LineIC50/GI50 (µM)Reference
Compound 6o K562 (human chronic myeloid leukemia)5.15[7]
Compound 26 TAK10.055[8]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a deep understanding of the signaling pathways they target. The following diagrams, rendered in DOT language, illustrate key signaling pathways modulated by indazole-based inhibitors and a general workflow for their discovery and evaluation.

Signaling Pathways

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 Centrosome Cycle cluster_downstream Downstream Effects p53 p53 PLK4 PLK4 p53->PLK4 inhibits ATAD2 ATAD2 ATAD2->PLK4 activates Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication regulates PI3K_Akt_Pathway PI3K_Akt_Pathway PLK4->PI3K_Akt_Pathway activates Wnt_BetaCatenin_Pathway Wnt_BetaCatenin_Pathway PLK4->Wnt_BetaCatenin_Pathway activates Tumor_Progression Tumor_Progression Centriole_Duplication->Tumor_Progression dysregulation leads to EMT EMT PI3K_Akt_Pathway->EMT Wnt_BetaCatenin_Pathway->EMT EMT->Tumor_Progression

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation cluster_downstream Mitotic Events G2_Phase G2_Phase Aurora_A Aurora_A G2_Phase->Aurora_A activation in Mitosis Mitosis Aurora_B Aurora_B Mitosis->Aurora_B activation in Centrosome_Separation Centrosome_Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome_Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A activates

BCR_ABL_Signaling_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR_ABL GRB2_SOS GRB2_SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF_MEK_ERK RAS->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Anti_Apoptosis Anti_Apoptosis AKT->Anti_Apoptosis STAT5 STAT5 JAK->STAT5 Survival Survival STAT5->Survival

Experimental Workflow

Drug_Discovery_Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., Indazole Analogs) Start->Compound_Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition, IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Conclusion

The bromo-indazole scaffold is a cornerstone in the design and synthesis of novel kinase inhibitors. While specific data on this compound remains limited in publicly accessible literature, the extensive research on its structural analogs demonstrates the immense potential of this chemical class. The synthetic accessibility of these compounds, coupled with their potent and often selective inhibition of key kinases implicated in cancer, ensures that indazole derivatives will continue to be a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding of the synthesis, biological activity, and relevant signaling pathways associated with bromo-indazole derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling with 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1][2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The functionalization of the indazole core is therefore of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][3] This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[3]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-1H-indazol-5-amine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-6-methyl-1H-indazol-5-amine derivatives are valuable building blocks for the synthesis of complex molecules in drug development programs. The presence of the free amino group and the N-H on the indazole ring can present challenges, but optimized conditions, often involving microwave irradiation, have been developed for efficient coupling of such substrates.[4][5]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Figure 1: General reaction scheme.

Experimental Protocols & Data

Optimized Reaction Conditions

Microwave-assisted synthesis has been shown to be particularly effective for the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[4] The following table summarizes typical reaction conditions and expected yields based on literature for structurally similar substrates.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted 3-Bromoindazoles

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C) & TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 °C (MW), 1h~85%[4]
24-Methoxyphenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2)1,4-Dioxane/H₂O120 °C (MW), 30min~90%Analogous to[4]
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)DME80 °C, 2h~75%[1]
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)DME80 °C, 2h~80%[1]
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 °C (MW), 1h~88%[4]

Yields are based on published data for similar 3-bromoindazole substrates and should be considered as expected values.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for the coupling of free (NH) 3-bromoindazoles.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent system (e.g., 1,4-Dioxane, Ethanol, Water in a 3:1:1 ratio)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Vessel Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 eq., e.g., 0.5 mmol, 113 mg).

  • Reagent Addition: Add the arylboronic acid (1.2 eq., 0.6 mmol), cesium carbonate (Cs₂CO₃) (2.0 eq., 1.0 mmol, 326 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq., 0.025 mmol, 29 mg).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (3 mL), ethanol (1 mL), and water (1 mL).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 60 minutes with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-methyl-1H-indazol-5-amine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate_complex Ar-Pd(II)-Ar' Ln transmetalation->pd_boronate_complex reductive_elimination Reductive Elimination pd_boronate_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product reactants1 Ar-X (3-Bromoindazole) reactants1->oxidative_addition reactants2 Ar'B(OH)₂ (Boronic Acid) reactants2->transmetalation base Base (e.g., Cs₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Microwave Vial: - this compound - Boronic Acid - Catalyst & Base start->prep solvent Add Degassed Solvent (Dioxane/EtOH/H₂O) prep->solvent purge Seal and Purge with Inert Gas (Ar/N₂) solvent->purge reaction Microwave Irradiation (e.g., 140°C, 1h) purge->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography Purification workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-methyl-1H-indazol-5-amine. This reaction is a powerful method for the synthesis of novel N-substituted 3-amino-6-methyl-1H-indazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] The indazole core is a privileged structure in numerous biologically active compounds, and this methodology allows for the introduction of diverse amine functionalities to explore structure-activity relationships.[1][2]

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (this compound) and an amine.[3] The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.[1][3] The catalytic cycle generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[3][4]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle cluster_reactants cluster_products pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R2NH deprotonation Deprotonation Complex amine_coordination->deprotonation Base deprotonation->pd0 Reductive Elimination Ar-NR2 Product N-Substituted 3-Amino-6-methyl- 1H-indazole ArBr 3-Bromo-6-methyl- 1H-indazol-5-amine R2NH Amine Base Base BaseH [Base-H]+ Br_ion Br-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific amines and reaction scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schleck techniques or in a glovebox.

General Protocol for the Amination with Primary Amines

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • BrettPhos precatalyst (e.g., G3 or G4, 2 mol%)[5]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)[1]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.[1]

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

General Protocol for the Amination with Secondary Amines

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • RuPhos precatalyst (e.g., G3 or G4, 2 mol%)[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Follow steps 2-11 from the primary amine protocol.

Experimental Workflow

Experimental_Workflow General Experimental Workflow arrow arrow start Start: Oven-dried Schlenk tube add_reagents Add this compound, amine, and Pd precatalyst start->add_reagents inert_atmosphere Evacuate and backfill with inert gas (3x) add_reagents->inert_atmosphere add_solvent_base Add anhydrous THF and LiHMDS inert_atmosphere->add_solvent_base heat Heat reaction mixture to 65 °C add_solvent_base->heat monitor Monitor progress by TLC/LC-MS heat->monitor workup Quench, extract with ethyl acetate, wash, and dry monitor->workup purify Purify by silica gel chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End: Purified Product characterize->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative yields for the Buchwald-Hartwig amination of a similar substrate, 6-bromo-1H-indazole, with various primary and secondary amines. These results can serve as a reference for the expected outcomes with this compound.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine92
4-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine94
3-AminopyridineN-(pyridin-3-yl)-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine88
CyclohexylamineN-cyclohexyl-1H-indazol-6-amine75

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

AmineProductYield (%)
Morpholine6-(morpholino)-1H-indazole95
Piperidine6-(piperidin-1-yl)-1H-indazole91
N-MethylanilineN-methyl-N-phenyl-1H-indazol-6-amine82
DibenzylamineN,N-dibenzyl-1H-indazol-6-amine76
4-(4-chlorophenyl)-4-hydroxypiperidine4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol89

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of catalyst.
Poor quality reagentsUse freshly distilled/dried solvents and pure amines.
Incorrect baseLiHMDS is generally effective. Other bases like NaOtBu or Cs2CO3 could be screened.
Formation of side productsReductive dehalogenationConsider a less sterically hindered ligand or lower the reaction temperature.
Reaction at N1 of indazoleThis is generally less favored. If problematic, protection of the N1 position (e.g., with a BOC group) can ensure regioselectivity.[1]

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-substituted amino-indazole derivatives.[1] The choice of ligand is crucial, with BrettPhos and RuPhos precatalysts demonstrating excellent efficacy for primary and secondary amines, respectively.[1] The provided protocols and data serve as a valuable starting point for researchers in medicinal chemistry and drug development to synthesize novel indazole-based compounds for further investigation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of the indazole scaffold is a cornerstone of medicinal chemistry, as its derivatives are integral to a wide array of biologically active compounds. The strategic modification of 3-Bromo-6-methyl-1H-indazol-5-amine through palladium-catalyzed cross-coupling reactions offers a powerful and versatile toolkit for creating diverse molecular architectures. These reactions facilitate the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive exploration of structure-activity relationships (SAR) for drug discovery and development.

This document provides detailed application notes and generalized experimental protocols for the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as they apply to this compound. While specific literature on this exact substrate is limited, the provided protocols are based on well-established procedures for structurally analogous bromo-indazole derivatives and serve as a robust starting point for synthetic endeavors.

General Experimental Workflow

A typical workflow for performing and analyzing palladium-catalyzed cross-coupling reactions is outlined below. Proper execution under an inert atmosphere is critical for success.

G start Start: Prepare Reactants setup Assemble Oven-Dried Glassware (Schlenk tube or flask) start->setup add_solids Add this compound, Coupling Partner, Ligand, & Base setup->add_solids inert Evacuate and Backfill with Inert Gas (Ar or N₂) add_solids->inert add_liquids Add Degassed Solvent and Liquid Reagents inert->add_liquids add_catalyst Add Palladium Catalyst Precursor add_liquids->add_catalyst reaction Heat Reaction Mixture (e.g., 65-110 °C) add_catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup: Quench, Extract, Dry monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromo-indazole with various aryl, heteroaryl, or vinyl boronic acids or esters.[1] It is favored for its mild conditions and the stability and low toxicity of the boron reagents.[1]

Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br L₂ pd0->pd2 Ar-Br pd2_b Ar-Pd(II)-OR' L₂ pd2->pd2_b [M]OR' pd2_c Ar-Pd(II)-Ar' L₂ pd2_b->pd2_c Ar'B(OR)₂ pd2_c->pd0 Ar-Ar' oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives

Bromo-Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-bromo-indazol-5-amineArylboronic acidsPd(OAc)₂ (2)RuPhos (4)K₃PO₄dioxane/H₂O1001-2Good to Excellent[2]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane80295[3][4]
3-bromoindazolesVarious boronic acidsPd(PPh₃)₄ (5)-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)0.560-94[2]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Assembly: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., RuPhos), or a pre-catalyst like Pd(PPh₃)₄, to the reaction mixture under the inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-110 °C (or as indicated by literature for similar substrates) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[5][6] This reaction is instrumental in synthesizing arylamines, which are common motifs in pharmaceuticals.[5]

Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br L pd0->pd2 Ar-Br pd_amido Ar-Pd(II)-NR¹R² L pd2->pd_amido HNR¹R², Base pd_amido->pd0 Ar-NR¹R² oa_label Oxidative Addition amine_label Amine Coordination & Deprotonation re_label Reductive Elimination Sonogashira pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br L₂ pd0->pd2 Ar-Br pd_alkynyl Ar-Pd(II)-C≡CR L₂ pd2->pd_alkynyl Cu-C≡CR pd_alkynyl->pd0 Ar-C≡CR cu_acetylide Cu-C≡CR oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination Heck_Reaction pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br L₂ pd0->pd2 Ar-Br pd_alkene [Alkene Complex] pd2->pd_alkene Alkene pd_sigma [Sigma Complex] pd_alkene->pd_sigma Syn-Addition pd_hydrido H-Pd(II)-Br L₂ pd_sigma->pd_hydrido β-Hydride Elimination pd_sigma->pd_hydrido Substituted Alkene pd_hydrido->pd0 Base

References

Functionalization of the Amino Group in 3-Bromo-6-methyl-1H-indazol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 5-amino group of 3-Bromo-6-methyl-1H-indazol-5-amine, a versatile building block in medicinal chemistry. The functionalization of this amino group allows for the synthesis of a diverse range of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols cover key transformations: acylation, alkylation, sulfonylation, and diazotization followed by nucleophilic substitution.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the expected outcomes for the functionalization of this compound based on the provided protocols. The data presented are representative and may vary based on specific substrate and reaction conditions.

Functionalization ReactionReagent/ElectrophileProductExpected Yield (%)Purity (%)
Acylation Acetyl ChlorideN-(3-bromo-6-methyl-1H-indazol-5-yl)acetamide85-95>98
Acetic AnhydrideN-(3-bromo-6-methyl-1H-indazol-5-yl)acetamide80-90>98
Alkylation (Reductive Amination) BenzaldehydeN-benzyl-3-bromo-6-methyl-1H-indazol-5-amine70-85>95
AcetoneN-isopropyl-3-bromo-6-methyl-1H-indazol-5-amine65-80>95
Sulfonylation p-Toluenesulfonyl ChlorideN-(3-bromo-6-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide80-90>98
Diazotization/Sandmeyer NaNO₂, HCl, CuCl5-chloro-3-bromo-6-methyl-1H-indazole60-75>95
NaNO₂, HBF₄5-fluoro-3-bromo-6-methyl-1H-indazole (via Schiemann)40-60>95

Experimental Protocols

Detailed methodologies for the key functionalization reactions are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Acylation of the Amino Group

This protocol describes the formation of an amide bond by reacting the primary amino group with an acylating agent.

Method A: Using Acyl Chlorides

  • Materials:

    • This compound

    • Acyl chloride (e.g., Acetyl chloride)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Method B: Using Anhydrides

  • Materials:

    • This compound

    • Anhydride (e.g., Acetic anhydride)

    • Pyridine or a suitable aprotic solvent

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine or another suitable aprotic solvent.

    • Add the anhydride (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Alkylation of the Amino Group via Reductive Amination

This protocol outlines the formation of a secondary amine through the reaction with an aldehyde or ketone followed by reduction.

  • Materials:

    • This compound

    • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or Methanol

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (Sodium triacetoxyborohydride or Sodium cyanoborohydride) (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Sulfonylation of the Amino Group

This protocol describes the synthesis of a sulfonamide by reacting the amino group with a sulfonyl chloride.

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

    • Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

    • 1M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine (or in DCM with TEA (1.5 eq)).

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Dissolve the residue in DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Diazotization and Sandmeyer Reaction

This protocol details the conversion of the primary amino group to other functionalities via a diazonium salt intermediate.

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)

    • Copper(I) chloride (CuCl) or other copper salts for Sandmeyer reaction

    • Water

    • Ice

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt solution.

    • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl for chlorination) in concentrated HCl at 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Start This compound + Acylating Agent (Acyl Chloride or Anhydride) Reaction Dissolve in Solvent (DCM or Pyridine) + Base (e.g., TEA) Stir at 0°C to RT Start->Reaction 1. Mix Workup Quench with Water Aqueous Extraction (NaHCO3, Brine) Reaction->Workup 2. React Purification Dry (Na2SO4) Concentrate Recrystallization or Column Chromatography Workup->Purification 3. Isolate Product N-acylated Indazole Derivative Purification->Product 4. Purify

Caption: General workflow for the acylation of this compound.

Functionalization_Pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_sulfonylation Sulfonylation cluster_diazotization Diazotization Start This compound Acyl_Cl R-COCl, Base Start->Acyl_Cl Aldehyde_Ketone RCHO or RCOR', Reducing Agent Start->Aldehyde_Ketone Sulfonyl_Cl R-SO2Cl, Base Start->Sulfonyl_Cl Diazotization_Reagents NaNO2, HX Start->Diazotization_Reagents Acylated_Product N-Acyl Derivative Acyl_Cl->Acylated_Product Alkylated_Product N-Alkyl Derivative Aldehyde_Ketone->Alkylated_Product Sulfonylated_Product N-Sulfonyl Derivative Sulfonyl_Cl->Sulfonylated_Product Diazonium_Salt Diazonium Salt Intermediate Diazotization_Reagents->Diazonium_Salt Sandmeyer CuX Diazonium_Salt->Sandmeyer Halogenated_Product 5-Halo Derivative Sandmeyer->Halogenated_Product

Caption: Reaction pathways for the functionalization of the amino group.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors utilizing the versatile building block, 3-Bromo-6-methyl-1H-indazol-5-amine. This starting material is a valuable scaffold for the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases, including the TAM family (Tyro3, Axl, Mer), Polo-like kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Introduction

The 1H-indazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine ring of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases. The presence of a bromine atom at the 3-position and an amine group at the 5-position of this compound offers two key points for chemical modification. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl substituents. The amino group provides a handle for further functionalization to optimize binding affinity and selectivity.

Key Applications

Derivatives of this compound have been explored as inhibitors of several important kinase families:

  • TAM Family Kinases (Tyro3, Axl, Mer): These receptor tyrosine kinases are overexpressed in various cancers and are associated with tumor growth, metastasis, and drug resistance.[1]

  • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in cancer therapy, and its inhibition can lead to mitotic catastrophe in cancer cells.[2][3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]

Data Presentation

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from indazole scaffolds, demonstrating the potential of derivatives from this compound.

Table 1: Inhibitory Activity against TAM Family Kinases

Compound IDTarget KinaseIC50 (nM)Assay Type
Compound A AXL2.8Biochemical
MER--
Compound B AXL3.0Biochemical
MER--
Bemcentinib AXL5.2Biochemical
MER--
UNC2025 AXL1.6Biochemical
MER< 1Biochemical

Data compiled from representative literature on indazole-based TAM kinase inhibitors.[6][7]

Table 2: Inhibitory Activity against PLK4

Compound IDTarget KinaseIC50 (nM)
CFI-400945 PLK42.8
Axitinib PLK46.5
Compound K17 PLK40.3
Compound K22 PLK40.1

Data compiled from representative literature on indazole-based PLK4 inhibitors.[2]

Table 3: Inhibitory Activity against VEGFR-2

Compound IDTarget KinaseIC50 (nM)
Compound 30 VEGFR-21.24
Axitinib VEGFR-2-
Sorafenib VEGFR-2-

Data compiled from representative literature on indazole-based VEGFR-2 inhibitors.[4]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a hypothetical TAM kinase inhibitor, Compound 1 , starting from this compound. These protocols are based on established synthetic methodologies for similar compounds.

General Experimental Workflow

The overall synthetic strategy involves a two-step process: a Suzuki-Miyaura coupling to introduce an aryl group at the 3-position, followed by a Buchwald-Hartwig amination to couple a substituted aniline to the 5-amino group.

Experimental Workflow start This compound step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate 3-Aryl-6-methyl-1H-indazol-5-amine step1->intermediate step2 Buchwald-Hartwig Amination (Substituted Aryl Halide, Pd Catalyst, Base) intermediate->step2 product Compound 1 (Final Kinase Inhibitor) step2->product

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add Palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(4-methoxyphenyl)-6-methyl-1H-indazol-5-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of the intermediate from Protocol 1 with a substituted aryl bromide.

Materials:

  • 3-(4-Methoxyphenyl)-6-methyl-1H-indazol-5-amine

  • 1-(4-Bromobenzyl)-4-ethylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • To this catalyst mixture, add 3-(4-methoxyphenyl)-6-methyl-1H-indazol-5-amine (1.0 equiv.), 1-(4-bromobenzyl)-4-ethylpiperazine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the reaction vessel and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield Compound 1 .

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6/Pros1 TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM PI3K PI3K TAM->PI3K STAT STAT TAM->STAT ERK ERK TAM->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ImmuneSuppression Immune Suppression STAT->ImmuneSuppression Migration Cell Migration & Invasion ERK->Migration

Caption: Simplified TAM (Tyro3, Axl, Mer) signaling pathway.

PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Apoptosis Apoptosis (inhibitor effect) PLK4->Apoptosis Centrosome Centrosome Duplication Mitotic_Progression Mitotic Progression Centrosome->Mitotic_Progression SAS6 SAS-6 STIL->SAS6 SAS6->Centrosome Aneuploidy Aneuploidy (in cancer) Mitotic_Progression->Aneuploidy dysregulation Inhibitor PLK4 Inhibitor Inhibitor->PLK4 inhibits

Caption: Key components of the PLK4 signaling pathway in cell cycle regulation.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis PKC->Angiogenesis Permeability Vascular Permeability PKC->Permeability AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway leading to angiogenesis.

References

Application Notes and Protocols for N-arylation of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 3-Bromo-6-methyl-1H-indazol-5-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two of the most robust and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer broad substrate scope and functional group tolerance, making them highly valuable in medicinal chemistry and drug discovery.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The ability to introduce aryl substituents on the nitrogen atoms of indazole derivatives through N-arylation is a critical step in the development of novel therapeutics. This compound is a versatile building block, and the selective N-arylation of its exocyclic amino group or the indazole nitrogen is a key transformation for creating libraries of potential drug candidates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] It is known for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][2] The Ullmann condensation, a copper-catalyzed reaction, is a classical method for N-arylation that has seen significant improvements with the development of new ligands, allowing for milder reaction conditions.[3][4]

This document provides detailed experimental procedures for both methods, along with tabulated data for representative reactions, and a workflow diagram to guide researchers in the successful N-arylation of this compound.

Data Presentation

Table 1: Representative Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101878
32-BromopyridineG3-XPhos (2)-Cs₂CO₃THF802472
4Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001688

Table 2: Representative Copper-Catalyzed Ullmann N-arylation of this compound

EntryAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleCuI (10)L-Proline (20)K₂CO₃DMSO1202475
23-BromobenzonitrileCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1303668
34-Fluorophenylboronic acidCu(OAc)₂ (10)PyridineEt₃NCH₂Cl₂RT4865
42-ChloropyridineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Toluene1102470

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol is a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann N-arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide using a copper catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-Proline)

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.5 mmol, 1.5 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Add the anhydrous solvent (5 mL).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-arylated product.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to Target Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product N-arylated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X amine_coord Amine Coordination (R₂NH) oxidative_add->amine_coord R₂NH deprotonation Deprotonation (Base) amine_coord->deprotonation Base reductive_elim Reductive Elimination deprotonation->reductive_elim reductive_elim->pd0 Product out product Ar-NR₂ reductive_elim->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols: 3-Bromo-6-methyl-1H-indazol-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity but high ligand efficiency to a biological target. These initial fragment hits then serve as starting points for the rational design of more potent and selective drug candidates.

The indazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its bicyclic system can mimic the purine core of ATP, enabling competitive binding to the kinase hinge region. This document provides detailed application notes and protocols for the use of 3-Bromo-6-methyl-1H-indazol-5-amine , a versatile indazole-based fragment, in FBDD campaigns, with a focus on kinase inhibitor discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a guideline for selecting fragments with a higher probability of successful optimization.

PropertyValueSource
Molecular Formula C₈H₈BrN₃[4]
Molecular Weight 226.08 g/mol [4]
CAS Number 1000343-43-0[4]
Topological Polar Surface Area 54.8 Ų
cLogP 2.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Note: cLogP and TPSA are calculated values.

Rationale for Use in Fragment-Based Drug Discovery

The unique substitution pattern of this compound provides several strategic advantages for its application as a fragment:

  • Indazole Core: The 1H-indazole scaffold serves as an excellent starting point for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.[1]

  • 3-Bromo Group: The bromine atom at the 3-position is a versatile synthetic handle. It can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into adjacent pockets of the target protein, thereby increasing potency and selectivity.[5] The bromine atom can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.

  • 5-Amino Group: The primary amine at the 5-position can act as a hydrogen bond donor, forming crucial interactions with the target protein. It also provides a vector for further chemical elaboration to explore solvent-exposed regions.

  • 6-Methyl Group: The methyl group can provide beneficial hydrophobic interactions within a binding pocket and can influence the overall conformation and solubility of the fragment and its subsequent derivatives.[6][7]

Hypothetical Case Study: p38 MAPK Inhibitor Discovery

To illustrate the application of this compound, we present a hypothetical FBDD workflow targeting p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[8][9][10]

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization cluster_validation Preclinical Validation Start Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, ITC) Start->Screening Hits Identified Hits Screening->Hits Xray Co-crystallography Hits->Xray Determine Binding Mode SAR Structure-Activity Relationship (SAR) Lead Lead Compound SAR->Lead Iterative Design & Synthesis Xray->SAR InVitro In Vitro Assays Lead->InVitro InVivo In Vivo Models InVitro->InVivo Candidate Preclinical Candidate InVivo->Candidate

Figure 1: A generalized workflow for fragment-based drug discovery.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammation.[8][11] Dysregulation of this pathway is implicated in numerous inflammatory diseases.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor This compound -derived inhibitor Inhibitor->p38

Figure 2: Simplified p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for the screening and characterization of this compound against a target protein, such as p38 MAPK.

Protocol 1: Saturation Transfer Difference (STD) NMR Spectroscopy for Primary Screening

STD NMR is a powerful ligand-observed NMR technique for identifying fragment binding to a large protein target.

Materials:

  • Target protein (e.g., p38 MAPK)

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in d₆-DMSO.

    • Prepare a solution of the target protein at a concentration of 10-50 µM in NMR buffer.

    • Prepare the final NMR sample containing 1-2 mM of the fragment and 10 µM of the protein. A control sample containing only the fragment should also be prepared.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample.

    • For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum with selective saturation of a protein resonance (e.g., at -1 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or fragment signals are present (e.g., 40 ppm).

    • The saturation time should be optimized (typically 1-2 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum indicate that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • This compound

  • Running buffer (e.g., HBS-EP+, pH 7.4)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a response level of 10,000-15,000 RU.

    • A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM).

    • Inject the fragment solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the sensorgrams, which show the change in response units over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • This compound

  • Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein against the ITC buffer.

    • Prepare a solution of the protein at 20-50 µM in the dialysis buffer.

    • Prepare a solution of the fragment at 10-20 times the protein concentration in the final dialysis buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein and fit the data to a suitable binding model to determine the Kᴅ, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Data Presentation and Interpretation

Quantitative data from biophysical screening should be summarized for clear comparison of fragment hits.

FragmentMethodKᴅ (µM)Ligand Efficiency (LE)
This compound SPRHypothetical 250Hypothetical 0.35
Fragment BSPRHypothetical 500Hypothetical 0.30
Fragment CSPRHypothetical 150Hypothetical 0.38

Ligand Efficiency (LE) = -1.37 * pKᴅ / Heavy Atom Count

Hit-to-Lead Optimization

Once this compound is confirmed as a hit, the next phase involves structure-guided design to improve its potency and selectivity.

Hit_to_Lead Fragment This compound (Hit) Growth Vector for Growth (3-Bromo position) Fragment->Growth Elaboration Vector for Elaboration (5-Amino position) Fragment->Elaboration Suzuki Suzuki Coupling Growth->Suzuki Amidation Amidation Elaboration->Amidation Lead Potent Lead Compound Suzuki->Lead Amidation->Lead

Figure 3: Hit-to-lead optimization strategy.

The 3-bromo position can be exploited using Suzuki coupling to introduce aryl or heteroaryl groups that can occupy hydrophobic pockets. The 5-amino group can be acylated or used in other coupling reactions to extend into solvent-exposed regions and pick up additional interactions. This iterative process of chemical synthesis and biological testing, guided by structural information from co-crystal structures, will drive the optimization towards a potent and selective lead compound.

Conclusion

This compound is a valuable fragment for FBDD campaigns, particularly those targeting protein kinases. Its physicochemical properties are well-suited for fragment screening, and its versatile substitution pattern provides multiple avenues for rapid hit-to-lead optimization. The protocols outlined in this document provide a robust framework for the identification and characterization of this and other fragment hits, paving the way for the discovery of novel therapeutics.

References

Application Notes and Protocols for Sonogashira Coupling with Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of bromoindazoles. The indazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of alkynyl groups via Sonogashira coupling offers a versatile strategy for the synthesis of novel drug candidates and complex molecular probes.

Introduction

The Sonogashira reaction is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it an invaluable tool in medicinal chemistry and materials science.[3][4] For the synthesis of alkynylindazoles, bromoindazoles serve as readily available starting materials. The position of the bromine atom on the indazole ring can influence the reactivity, and N-protection of the indazole may be necessary in some cases to achieve optimal results.

Reaction Principle

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromoindazole. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from the subsequent complex yields the alkynylindazole product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.

Variations of the Sonogashira reaction, such as copper-free and microwave-assisted protocols, have been developed to address specific challenges like homocoupling of the alkyne (Glaser coupling) and to accelerate reaction times.[4][5]

Data Presentation: Reaction Conditions for Sonogashira Coupling of Bromoindazoles

The following tables summarize representative conditions for the Sonogashira coupling of various bromoindazoles with terminal alkynes.

Table 1: Sonogashira Coupling of a 5-Bromo-3-alkynyl-1H-indazole Derivative [6]

EntryBromoindazole SubstrateAlkynePd Catalyst (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-3-((4-(N,N-dimethylamino)but-1-yn-1-yl)-1-(tert-butoxycarbonyl)-1H-indazoleN-(prop-2-yn-1-yl)tosylamidePdCl₂(PPh₃)₂ (10)20PPh₃ (10)Et₃NDMF (2:1 with Et₃N)702469
25-Bromo-3-((4-(N,N-dimethylamino)but-1-yn-1-yl)-1-(tert-butoxycarbonyl)-1H-indazolePropargyl alcoholPdCl₂(PPh₃)₂ (10)20PPh₃ (10)Et₃NDMF (2:1 with Et₃N)702483
35-Bromo-3-((4-(N,N-dimethylamino)but-1-yn-1-yl)-1-(tert-butoxycarbonyl)-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ (10)20PPh₃ (10)Et₃NDMF (2:1 with Et₃N)702475

Table 2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles (Applicable to Bromoindazoles)

EntryAryl Bromide TypeAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemperatureTime (h)Typical Yield (%)
1General Bromo-heterocyclePhenylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃N or DIPEATHF or DMFRT - 80 °C2-2470-95
2Electron-deficient Bromo-heterocycleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF60 °C1280-90
3Sterically hindered Bromo-heterocycle1-HeptynePdCl₂(dppf) (3)CuBr (5)PiperidineToluene100 °C1660-80

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of N-Protected Bromoindazoles [6]

This protocol is adapted from the successful coupling of a 5-bromo-1-(tert-butoxycarbonyl)-1H-indazole derivative.

Materials:

  • N-Protected Bromoindazole (1.0 equiv)

  • Terminal Alkyne (1.2 - 2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Triphenylphosphine (PPh₃) (if required, 10-20 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-protected bromoindazole, PdCl₂(PPh₃)₂, CuI, and PPh₃ (if used).

  • Evacuate and backfill the flask with inert gas three times.

  • Add a mixture of anhydrous DMF and Et₃N (typically in a 1:2 or 2:1 ratio) via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylindazole.

Protocol 2: Copper-Free Sonogashira Coupling of Bromoindazoles (General Guidance) [4]

This protocol provides a general guideline for a copper-free Sonogashira reaction, which can be adapted for bromoindazole substrates to minimize alkyne homocoupling.

Materials:

  • Bromoindazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a bulky phosphine ligand like XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromoindazole, palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the terminal alkyne.

  • Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling of Bromoindazoles (General Guidance) [5]

Microwave irradiation can significantly reduce reaction times. This is a general procedure that should be optimized for specific bromoindazole substrates.

Materials:

  • Bromoindazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Base (e.g., Et₃N or DIPEA)

  • Solvent (e.g., DMF or 1,4-Dioxane)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add the bromoindazole, palladium catalyst, CuI, and a magnetic stir bar.

  • Add the solvent, base, and terminal alkyne.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Bromoindazole (Ar-Br) Pd(II)Complex Ar-Pd(II)L₂-Br OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->Pd(II)Alkyne Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product AlkyneCoord Alkyne Coordination Cu(I)Br->AlkyneCoord CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide Base, -HBr CuAcetylide->Transmetalation Transfers Acetylide to Palladium Base Base TerminalAlkyne H-C≡CR TerminalAlkyne->AlkyneCoord

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Bromoindazole, Catalyst, Base) start->setup reagents Add Solvent and Terminal Alkyne setup->reagents reaction Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of bromoindazoles is a robust and versatile method for the synthesis of a wide array of alkynylindazole derivatives. The choice of catalyst, ligand, base, and solvent, as well as the position of the bromine substituent and the nature of the N-protecting group, are all critical parameters that can be optimized to achieve high yields. The protocols provided herein serve as a valuable starting point for researchers in the field of drug discovery and materials science to explore the chemical space of functionalized indazoles.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49.

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922.

  • Erdélyi, M.; Gogoll, A. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. J. Org. Chem.2001 , 66, 4165-4169.

  • Guillaumet, G., et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis2005 , (5), 771-780.

  • Chemistry LibreTexts. Sonogashira Coupling. (2024).

  • Nasrollahzadeh, M., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2019 , 9, 2276-2298.

  • BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (2025).

  • NROChemistry. Sonogashira Coupling.

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025).

  • Wikipedia. Sonogashira coupling.

  • S. K. Guchhait, et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2023 , 8, 26, 23758–23773.

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Paju, A., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron2014 , 70, 5843-5848.

  • Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.

  • Hopkins, J. M.; Collar, N. A One-Pot Sonogashira/Heteroannulation Strategy for the Synthesis of 6-Substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Lett.2004 , 45, 8631-8633.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit.

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives - ResearchGate.

  • Sonogashira‐type cross‐coupling reactions with propargyl substrates. - ResearchGate.

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace.

  • Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC - NIH.

  • Development of Synthetic Pathways for Macrocyclic Acetylenes - The Research Repository @ WVU - West Virginia University.

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate.

  • Sonogashira coupling reactions of phenylacetylene and aryl halides. - ResearchGate.

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed.

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.

  • Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles - MDPI.

  • Palladium-catalyzed sequential reaction viaSonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.02,7]oct-3-ene derivatives - RSC Publishing.

  • BJOC - Search Results - Beilstein Journals.

  • Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing.

References

Application Notes and Protocols: Derivatization of 3-Bromo-6-methyl-1H-indazol-5-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] The compound 3-Bromo-6-methyl-1H-indazol-5-amine serves as a versatile starting material for the synthesis of compound libraries aimed at drug discovery. The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] Concurrently, the amino group at the C5 position provides a handle for further modification, such as amide bond formation.

This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation. It also includes standard protocols for primary biological screening assays, such as kinase inhibition and cellular antiproliferative assays, to evaluate the synthesized compounds.

Synthetic Derivatization Strategies

The derivatization strategy involves a multi-step process that may require protection of the reactive amine and indazole N-H functionalities to ensure selective reaction at the C3 position. A general workflow is presented below.

Caption: General workflow for derivatization of this compound.

Protocol 1: N-H and N-Amine Protection (Boc Protection)

To prevent side reactions during cross-coupling, the indazole N1-H and the C5-amine can be protected using di-tert-butyl dicarbonate (Boc₂O).[5][6]

Materials:

  • 5-Bromo-1H-indazol-3-amine (or analogous starting material)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting indazole (1.0 equiv) in anhydrous DCM, add DMAP (1.0 equiv).[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Boc₂O (1.0 equiv for mono-protection, >2.0 equiv for di-protection) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected indazole.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond at the C3 position of the indazole core.[4][7]

Materials:

  • Boc-protected 3-Bromo-6-methyl-indazol-5-amine (1.0 equiv)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv)[7]

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)[4][8]

  • Base, e.g., Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv)[7]

  • Solvent, e.g., 1,4-dioxane/water mixture or DME[4][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the protected bromo-indazole (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).[9]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).[7]

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.[4][9]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is used to form a C-N bond at the C3 position.[3][10]

Materials:

  • Boc-protected 3-Bromo-6-methyl-indazol-5-amine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst, e.g., RuPhos Precatalyst or BrettPhos Precatalyst (2 mol%)[10]

  • Strong base, e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (2.0 equiv)[10]

  • Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the protected bromo-indazole (1.0 equiv), the desired amine (1.2 equiv), and the palladium precatalyst (2 mol%).[10]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.[10]

  • Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.[10]

  • Seal the tube and heat the reaction to 65-80 °C until the starting material is consumed (monitor by TLC or LC-MS).[10]

  • Cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[10]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[10]

  • Purify the crude product by silica gel column chromatography.[10]

Protocol 4: Boc Deprotection

Removal of the Boc protecting group is typically achieved under acidic conditions.

Materials:

  • Boc-protected indazole derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material disappears.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.

Data Presentation: Synthetic Library

Summarize the results of the derivatization in a clear, tabular format.

Compound IDR¹ Group (from Suzuki/Buchwald)R² Group (from Acylation)Synthetic RouteYield (%)Purity (%) (HPLC)
IND-001 PhenylAcetylSuzuki, Acylation65>98
IND-002 4-Fluorophenyl-Suzuki72>99
IND-003 Morpholin-4-yl-Buchwald-Hartwig58>97
IND-004 Pyridin-3-ylBenzoylSuzuki, Acylation55>98

Biological Screening Protocols

A generalized workflow for screening the synthesized library is outlined below.

Caption: Generalized workflow for biological screening of a compound library.

Protocol 5: Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.[11]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase (e.g., VEGFR, Aurora Kinase)

  • Kinase-specific substrate

  • Test compounds (indazole derivatives)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.[11]

  • Add 2.5 µL of a kinase/substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[11]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.[11]

Protocol 6: Cell Antiproliferative Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]

Materials:

  • Human cancer cell line (e.g., K562, A549)[12][13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[13]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[12]

Data Presentation: Biological Activity

Summarize the biological screening data in tables for easy comparison.

Table 2: Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)[11]
IND-001 Aurora A85
IND-002 Aurora B31
IND-003 VEGFR-2150
IND-004 Aurora A26
Control Alisertib1.2

Table 3: Antiproliferative Activity

Compound IDCell Line (K562) IC₅₀ (µM)[12]Cell Line (A549) IC₅₀ (µM)[12]
IND-001 15.225.8
IND-002 8.412.1
IND-003 > 50> 50
IND-004 5.19.7
Control 5-Fluorouracil3.3

Visualization of a Relevant Signaling Pathway

Indazole derivatives are potent inhibitors of protein kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for tumor angiogenesis.[14]

Caption: Simplified VEGFR signaling pathway showing the point of kinase inhibition.[14]

References

Application Notes and Protocols for the Acylation of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the acylation of 3-bromo-6-methyl-1H-indazol-5-amine, a key synthetic intermediate in the development of various pharmacologically active molecules. The following protocols are based on established methods for the acylation of aromatic amines.

Introduction

The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the introduction of acyl groups that can modulate the biological activity of molecules. This process is particularly relevant in drug discovery, where N-acylated indazoles are scaffolds for a variety of therapeutic agents. The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct.[1][2][3] This document outlines a general yet detailed protocol for the acylation of this compound.

Reaction Scheme

The general reaction for the acylation of this compound is depicted below, using an acyl chloride as the acylating agent.

Experimental Protocol: Acetylation using Acetyl Chloride

This protocol details the acetylation of this compound with acetyl chloride. This procedure can be adapted for other acylating agents.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98% PurityVaries
Acetyl ChlorideReagent GradeVaries
Pyridine or Triethylamine (Base)AnhydrousVaries
Dichloromethane (DCM)AnhydrousVaries
1 M Hydrochloric Acid (HCl)Laboratory GradeVaries
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory GradeVaries
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeVaries
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)-Varies
Deuterated solvent for NMR (e.g., DMSO-d₆)NMR GradeVaries

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC chamber and UV lamp

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

3.3. Detailed Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and a base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[1] The volume of DCM should be sufficient to fully dissolve the starting material.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.[1] Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

3.4. Characterization

The structure and purity of the final product, N-(3-bromo-6-methyl-1H-indazol-5-yl)acetamide, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the acetylation reaction.

ParameterValue
Reactants
This compound1.0 eq
Acetyl Chloride1.1 eq
Pyridine or Triethylamine1.2 eq
Solvent
Anhydrous Dichloromethane (DCM)10-20 mL per gram of starting amine
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time1-4 hours (TLC monitored)
Work-up Reagents
1 M HCl2 x Volume of organic phase
Saturated NaHCO₃2 x Volume of organic phase
Brine1 x Volume of organic phase
Expected Yield >85% (post-purification)

Experimental Workflow and Signaling Pathway Diagrams

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the acylation experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Dissolve Amine and Base in DCM cool Cool to 0°C prep_reagents->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl monitor Monitor by TLC add_acyl->monitor wash_acid Wash with 1M HCl monitor->wash_acid Reaction Complete wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize / Chromatography evaporate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the acylation of this compound.

5.2. Reaction Mechanism: Nucleophilic Addition-Elimination

The acylation of an amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[5][6]

Caption: Nucleophilic addition-elimination mechanism for amine acylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acyl chlorides are corrosive and react violently with water; handle with care.[5]

  • Pyridine and dichloromethane are toxic and volatile; avoid inhalation and skin contact.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This document provides a comprehensive and detailed protocol for the acylation of this compound. By following these guidelines, researchers can reliably synthesize N-acylated indazole derivatives for further investigation in drug discovery and development programs. The provided workflow and mechanistic diagrams offer a clear visual representation of the experimental process and underlying chemical principles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 3-Bromo-6-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate arise from its specific structural features. The presence of an unprotected -NH group in the indazole ring and an amino group (-NH2) at the 5-position can lead to side reactions and catalyst inhibition.[1] Additionally, the electron-rich nature of the indazole ring, enhanced by the methyl and amino substituents, can make the oxidative addition step of the catalytic cycle more difficult.[2] Key challenges include low reaction yields, formation of side products like dehalogenated indazole (hydrodehalogenation) and homocoupling of the boronic acid, and difficulties in product purification.[1][3]

Q2: Which palladium catalyst and ligand system is most effective for this type of substrate?

A2: For electron-rich and sterically hindered aryl bromides, catalyst systems with electron-rich and bulky phosphine ligands are often preferred.[2] A commonly successful catalyst for Suzuki couplings of bromoindazoles is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[4][5] Other effective systems for challenging substrates include those with Buchwald ligands like XPhos, SPhos, or RuPhos, often used with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[6][7] For heteroaryl couplings, CataCXium A has also shown unique effectiveness.[8][9] The optimal choice will depend on the specific boronic acid or ester being used, so screening a few catalyst/ligand combinations is recommended.[10]

Q3: How does the choice of base and solvent affect the reaction outcome?

A3: The selection of the base and solvent is critical and interdependent.[11] A common combination for Suzuki reactions is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) with a solvent like 1,4-dioxane or dimethoxyethane (DME).[4][12] For anhydrous conditions, potassium phosphate (K₃PO₄) can be effective, although it may require a small amount of water to function optimally.[2] The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[12] The solvent system needs to be able to dissolve both the organic and inorganic reagents to a sufficient extent.

Q4: How can I minimize the formation of the dehalogenated byproduct (6-methyl-1H-indazol-5-amine)?

A4: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[1][3] This can be minimized by:

  • Using anhydrous and thoroughly degassed solvents and reagents: Residual water can be a proton source.[1]

  • Optimizing the base: Employing an anhydrous base like anhydrous K₃PO₄ can be beneficial.[1]

  • Careful selection of the catalyst and reaction conditions: Some catalyst systems are more prone to this side reaction.

Q5: What causes the homocoupling of my boronic acid, and how can I prevent it?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[11][13] To mitigate this:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen.[11][13]

  • Use a Pd(0) catalyst source directly or a pre-catalyst: This avoids an excess of Pd(II) at the start of the reaction.[13]

  • Controlled addition of reagents: In some cases, slow addition of the boronic acid can help minimize its homocoupling.[11]

Q6: My product is difficult to purify. What are the best methods for purification?

A6: Purification of Suzuki coupling products can be challenging due to the presence of unreacted starting materials, byproducts, and residual palladium catalyst.[13]

  • Aqueous work-up: An initial aqueous work-up is essential to remove the bulk of inorganic salts and water-soluble impurities. A basic aqueous wash can help remove unreacted boronic acid.[13]

  • Column chromatography: Meticulous column chromatography on silica gel is often the most effective method for separating the desired product from byproducts with similar polarities. A shallow solvent gradient can improve separation.[13]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]

  • Palladium removal: For applications in drug development, removing trace palladium is crucial. This can be achieved by filtration through celite, or by using metal scavengers.[13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[1] 2. Poor quality of reagents or solvents.[11] 3. Inappropriate choice of base or solvent.[11] 4. Reaction temperature is too low. 5. Presence of oxygen deactivating the catalyst.[11]1. Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., Pd(dppf)Cl₂, XPhos Pd G2).[4][14] 2. Ensure all reagents are pure and solvents are anhydrous and degassed.[1] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DME, 2-MeTHF).[8][12] 4. Gradually increase the reaction temperature, monitoring for decomposition.[11] 5. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[11]
Significant Dehalogenation 1. Presence of proton sources (e.g., water).[1] 2. Suboptimal base.[1]1. Use anhydrous and thoroughly degassed solvents and reagents.[1] 2. Switch to an anhydrous base like K₃PO₄.[1]
Homocoupling of Boronic Acid 1. Presence of oxygen.[13] 2. Use of a Pd(II) pre-catalyst that is slowly reduced.[13]1. Rigorously degas all solvents and maintain an inert atmosphere.[13] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[13]
Product is an Oil and Won't Crystallize 1. Presence of impurities.[13] 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography.[13] 2. If the product is indeed an oil, purification by chromatography is the most appropriate method.[13]
Difficulty Separating Product and Byproducts 1. Similar polarities of the desired product and byproducts (e.g., homocoupled product).[13]1. Meticulous column chromatography with a shallow solvent gradient is often effective.[13] 2. Test various solvent systems with Thin Layer Chromatography (TLC) to find optimal separation conditions.[13] 3. If the product is a solid, recrystallization from a carefully selected solvent system can be effective.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure that can be adapted and optimized for the specific boronic acid or ester being used with this compound.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.[13]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)Ln transmetalation Transmetalation pd_complex->transmetalation transmetalation_complex Ar-Pd(II)(Ar')Ln reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination oxidative_addition->pd_complex reductive_elimination->pd0 product Coupled Product reductive_elimination->product transmetalation->transmetalation_complex aryl_halide 3-Bromo-6-methyl- 1H-indazol-5-amine aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_base_solvent Evaluate Base/Solvent check_catalyst->check_base_solvent If catalyst is known to be active success Successful Coupling check_catalyst->success Try new catalyst check_reagents Verify Reagent Quality check_base_solvent->check_reagents If combination is appropriate check_base_solvent->success Screen new conditions optimize_conditions Optimize Temp. & Time check_reagents->optimize_conditions If reagents are pure check_reagents->success Use pure reagents side_reactions Analyze for Side Reactions (Dehalogenation, Homocoupling) optimize_conditions->side_reactions If still low yield optimize_conditions->success Find optimal conditions side_reactions->start Address specific side reaction side_reactions->success Minimize byproducts

Caption: A troubleshooting workflow for low conversion in Suzuki coupling.

References

preventing debromination in reactions with 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-6-methyl-1H-indazol-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a particular focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile building block in medicinal chemistry and materials science. It is frequently utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: To introduce new aryl or vinyl substituents at the 3-position.

  • Buchwald-Hartwig Amination: To form a new C-N bond by coupling with a primary or secondary amine.[1][2]

  • Sonogashira Coupling: To introduce alkyne functionalities.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

The electron-rich nature of the indazole ring, further activated by the amino group, makes this substrate highly reactive in these transformations.

Q2: I am observing significant debromination of my starting material. What is causing this side reaction?

A2: Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl halides like this compound.[1] This occurs when the aryl halide is consumed, but instead of the desired coupled product, the bromine atom is replaced by a hydrogen atom, yielding 6-methyl-1H-indazol-5-amine.

Potential causes include:

  • β-Hydride Elimination: In Buchwald-Hartwig amination, the palladium-amide intermediate can undergo β-hydride elimination, leading to the debrominated arene and an imine.[1]

  • Protonolysis of the Organopalladium Intermediate: The key Ar-Pd(II)-Br intermediate can react with a proton source (e.g., trace water, alcohol solvents, or certain bases) before reductive elimination can occur.

  • Catalyst Decomposition: Inefficient or degraded catalyst systems can promote side reactions over the desired coupling.

Q3: How does the choice of catalyst and ligand affect debromination?

A3: The catalyst and ligand system is critical for minimizing debromination. For electron-rich substrates, bulky, electron-donating phosphine ligands are often preferred as they promote the desired reductive elimination step over side reactions.[3]

  • For Suzuki Coupling: Ligands like XPhos, SPhos, and RuPhos, often used with palladium precursors like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G3), can be effective.

  • For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands such as tBuBrettPhos have been shown to be effective for the amination of nitrogen-containing heterocycles.[4] The choice of ligand can be specific to the class of amine being coupled (primary vs. secondary).[5]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

If you are observing more than 5-10% of the debrominated product (6-methyl-1H-indazol-5-amine) in your Suzuki-Miyaura reaction, consider the following troubleshooting steps.

Troubleshooting Workflow: Suzuki Coupling

start High Debromination Observed base Screen Different Bases start->base Is a hydridic base used? (e.g., NaOtBu with impurities) solvent Optimize Solvent System base->solvent Switch to non-hydridic base (K3PO4, Cs2CO3, K2CO3) catalyst Evaluate Catalyst/Ligand solvent->catalyst Use anhydrous, degassed solvents (e.g., Dioxane, Toluene, 2-MeTHF) temp Adjust Reaction Temperature catalyst->temp Use bulky, electron-rich ligands (e.g., XPhos, SPhos) boronic Check Boronic Acid Quality temp->boronic Lower temperature (e.g., 80°C) and monitor conversion result Reduced Debromination boronic->result Use high-purity boronic acid/ester

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Recommended Starting Conditions & Optimization Parameters

ParameterInitial RecommendationOptimization StrategyRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Use pre-formed catalysts like XPhos Pd G3 (1-2 mol%)Pre-catalysts can ensure a more efficient generation of the active Pd(0) species.
Ligand XPhos (2-4 mol%)Screen other bulky ligands (SPhos, RuPhos)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination pathways.[3]
Base K₃PO₄ (2-3 equiv.)Screen Cs₂CO₃ or K₂CO₃. Avoid strong alkoxides if possible.Milder, non-hydridic bases are less likely to promote protonolysis.[6][7]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Try 2-MeTHF or a Toluene/water mixture.Solvent choice can significantly influence reaction kinetics and side reactions.[6]
Temperature 80-100 °CLower the temperature and monitor the reaction over a longer period.Higher temperatures can sometimes increase the rate of debromination.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Significant Debromination in Buchwald-Hartwig Amination

Debromination can be particularly problematic in Buchwald-Hartwig aminations. The primary competing pathway is often β-hydride elimination from the palladium-amide intermediate.[1]

Logical Relationship: Minimizing Debromination in Buchwald-Hartwig Amination

start High Debromination Observed ligand Optimize Ligand Choice start->ligand Is the ligand bulky enough? base Select Appropriate Base ligand->base Use bulky biarylphosphine ligands (e.g., tBuBrettPhos, Josiphos) solvent Choose a Non-protic Solvent base->solvent Use a strong, non-nucleophilic base (LHMDS, NaOtBu) result Increased C-N Coupling Product solvent->result Use aprotic solvents (Toluene, THF, Dioxane)

Caption: Key optimization areas to reduce debromination in C-N coupling.

Recommended Starting Conditions & Optimization Parameters

ParameterInitial RecommendationOptimization StrategyRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Use pre-formed catalysts (e.g., tBuBrettPhos Pd G3)Ensures a reliable Pd(0) source and correct ligand:metal ratio.
Ligand tBuBrettPhos (2-4 mol%)Screen other ligands like Josiphos or Buchwald's SPhos.The ligand's steric and electronic properties are crucial to favor reductive elimination over β-hydride elimination.[4]
Base NaOtBu (1.5-2.0 equiv.)Screen LHMDS or K₃PO₄.The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions. LHMDS can be a good alternative.[5]
Solvent Toluene (anhydrous, degassed)Try THF or 1,4-Dioxane.The solvent can influence the solubility of intermediates and the overall reaction pathway.
Temperature 90-110 °CAttempt the reaction at a lower temperature (e.g., 70-80 °C).Lower temperatures can sometimes suppress the β-hydride elimination pathway.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., tBuBrettPhos, 0.02 equiv.) to a dry vial. Add the solvent (e.g., Toluene) and stir for 10 minutes.

  • In a separate Schlenk flask, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.

  • Add the pre-mixed catalyst solution to the Schlenk flask via syringe.

  • Seal the flask and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

References

troubleshooting low yields in 3-Bromo-6-methyl-1H-indazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can lead to low yields at different stages of a plausible synthetic route for this compound.

Stage 1: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Question 1: My nitration of 2-fluoro-4-methylbenzonitrile is resulting in a low yield and multiple products. What is going wrong?

Answer: Low yields and the formation of multiple isomers are common issues in the nitration of substituted benzene rings. The directing effects of the fluorine and methyl groups can lead to a mixture of nitro isomers.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to improve regioselectivity and minimize side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of fuming nitric acid and concentrated sulfuric acid is standard. The dropwise addition of the nitrating agent is recommended to maintain temperature control.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of over-nitrated byproducts.

Stage 2: Reduction of the Nitro Group to an Amine

Question 2: The reduction of 2-fluoro-4-methyl-5-nitrobenzonitrile to 5-amino-2-fluoro-4-methylbenzonitrile is incomplete. How can I improve the conversion?

Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.

Troubleshooting Steps:

  • Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., SnCl₂/HCl, Fe/HCl). Catalytic hydrogenation is often cleaner and higher yielding.

  • Catalyst Activity: If using catalytic hydrogenation, ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Use an appropriate catalyst loading (typically 5-10 mol%).

  • Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure (e.g., balloon pressure or a Parr hydrogenator) is essential for driving the reaction to completion.

  • Solvent: Ensure the solvent (e.g., ethanol, methanol, or ethyl acetate) is appropriate for the chosen reduction method and fully dissolves the starting material.

Stage 3: Indazole Ring Formation

Question 3: The cyclization of 5-amino-2-fluoro-4-methylbenzonitrile with hydrazine to form 6-methyl-1H-indazol-5-amine is giving a low yield. What are the potential issues?

Answer: The cyclization of an ortho-fluorobenzonitrile with hydrazine is a common and generally high-yielding method for synthesizing 3-aminoindazoles. However, issues can still arise. In this case, the reaction would yield 3-amino-6-methyl-1H-indazol-5-amine. If the target is 6-methyl-1H-indazol-5-amine, a different synthetic route would be needed. Assuming the former is an intermediate, here are troubleshooting steps. A similar cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol at 70°C for 4 hours is reported to give a 90% yield of 5-bromo-1H-indazol-3-amine.[1]

Troubleshooting Steps:

  • Reaction Temperature and Time: This reaction typically requires heating. Monitor the reaction by TLC to ensure it goes to completion. Insufficient heating time or temperature can result in a low conversion rate.

  • Hydrazine Quality: Use a good quality hydrazine hydrate. An excess of hydrazine is often used to drive the reaction.

  • Work-up Procedure: The product may precipitate upon cooling. Ensure the reaction mixture is cooled sufficiently to maximize product recovery. Washing the crude product with a suitable solvent can help remove impurities.

Stage 4: Bromination of the Indazole Ring

Question 4: I am getting a low yield and multiple brominated products when trying to brominate 6-methyl-1H-indazol-5-amine to get this compound. How can I improve this?

Answer: Direct bromination of the indazole ring can be challenging due to the presence of multiple reactive sites. The amino and methyl groups on the benzene ring, as well as the pyrazole ring, can all undergo electrophilic substitution. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a high-yield bromination (95%) of 5-nitro-1H-indazole using bromine in DMF at low temperatures.[2][3]

Troubleshooting Steps:

  • Protecting Groups: Consider protecting the amino group (e.g., as an acetamide) before bromination to prevent side reactions and direct the bromination to the desired position.

  • Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.

  • Solvent and Temperature: The reaction solvent and temperature can significantly influence the regioselectivity of the bromination. A non-polar solvent at low temperatures may improve selectivity.

  • Purification: A mixture of isomers may be unavoidable. Efficient purification by column chromatography or recrystallization is often necessary to isolate the desired product.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is for a related compound but illustrates a typical cyclization reaction.

  • Reaction: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).

  • Conditions: Heat the reaction mixture in a sealed tube at 70°C for 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Concentrate the reaction mixture to dryness.

  • Purification: Purify the brown-colored solid by recrystallization from ethanol.

  • Expected Yield: 90%.[1]

Protocol 2: Bromination of 5-Nitro-1H-indazole

This protocol demonstrates a high-yield bromination of an indazole ring.

  • Reactants: 5-nitro-1H-indazole and a bromine solution in DMF.

  • Procedure: Dropwise add the bromine solution to the DMF solution of 5-nitro-1H-indazole.

  • Yield: 95% for the synthesis of 3-bromo-5-nitro-1H-indazole.[2][3]

ReagentConditionsProductReported Yield (%)Reference
5-bromo-2-fluorobenzonitrile, Hydrazine hydrateEthanol, 70°C, 4h5-bromo-1H-indazol-3-amine90[1]
5-nitro-1H-indazole, BromineDMF3-bromo-5-nitro-1H-indazole95[2][3]

Visualizing the Workflow and Troubleshooting Logic

Proposed Synthetic Workflow

Synthetic Workflow A 2-Fluoro-4-methylbenzonitrile B Nitration (HNO3, H2SO4) A->B C 2-Fluoro-4-methyl-5-nitrobenzonitrile B->C D Reduction (e.g., H2/Pd-C) C->D E 5-Amino-2-fluoro-4-methylbenzonitrile D->E F Cyclization (Hydrazine Hydrate) E->F G 6-Methyl-1H-indazol-5-amine F->G H Bromination (e.g., NBS) G->H I This compound H->I

Caption: A plausible synthetic pathway for this compound.

Troubleshooting Logic for Low Yields

Troubleshooting Low Yields Start Low Yield Observed CheckReaction Reaction complete by TLC/HPLC? Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Extend Increase reaction time/temperature Incomplete->Extend Reagents Check reagent/catalyst quality Incomplete->Reagents SideProducts Significant side products observed? Complete->SideProducts Extend->CheckReaction Reagents->CheckReaction Optimize Optimize conditions (temp, solvent, reagents) SideProducts->Optimize Yes Workup Product loss during work-up? SideProducts->Workup No Optimize->CheckReaction Purification Review purification method ModifyWorkup Modify extraction/precipitation Workup->ModifyWorkup Yes End Yield Improved Workup->End No ModifyWorkup->End

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-6-methyl-1H-indazol-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this class of compounds are flash column chromatography and recrystallization. The choice depends on the impurity profile, scale, and desired final purity. High-Performance Liquid Chromatography (HPLC) is also used, particularly for high-purity small-scale applications and analytical assessment.

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

A2: Common impurities can include regioisomers formed during the indazole ring formation, starting materials, and byproducts from side reactions such as over-bromination (di- or tri-brominated species).[1][2] Incomplete reactions or degradation can also lead to impurities.[3]

Q3: My compound appears to be degrading during purification on silica gel. What should I do?

A3: Indazole derivatives, especially those with amine functionalities, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4] Alternatively, using a different stationary phase like alumina or a reverse-phase column may be beneficial.[3][5]

Q4: Are there any specific storage recommendations for this compound to maintain its purity?

A4: Yes, to ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[6] For long-term storage, refrigeration (2-8°C) is advisable.[6] The compound should be protected from light and moisture to prevent potential photodegradation or hydrolysis.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Poor Separation or Tailing during Column Chromatography

Q: I'm running a flash column on my crude this compound, but the compound is streaking badly and I'm getting poor separation from impurities. What's causing this and how can I fix it?

A: This is a classic issue when purifying amine-containing compounds on silica gel. The basic amine interacts strongly with acidic silanol groups on the silica surface, causing tailing and poor resolution.[7]

Solutions:

  • Add a Basic Modifier: Incorporate a small percentage of a base into your mobile phase. Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.5-1% of the modifier in your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1).[5]

  • Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with an ammonia/ammonium buffer) can provide excellent separation.[5]

Below is a troubleshooting workflow for this issue:

G start Poor Separation / Tailing in Column Chromatography check_additive Is a basic modifier (e.g., TEA, NH4OH) in the mobile phase? start->check_additive add_additive Add 0.5-1% basic modifier to the eluent. check_additive->add_additive No check_stationary Is the stationary phase standard silica gel? check_additive->check_stationary Yes end_good Separation Improved add_additive->end_good switch_stationary Switch to neutral alumina or deactivated silica. check_stationary->switch_stationary Yes consider_rp Consider Reverse-Phase (RP) Chromatography. check_stationary->consider_rp No, or issue persists switch_stationary->end_good end_bad Issue Persists switch_stationary->end_bad consider_rp->end_good consider_rp->end_bad

Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: Compound Fails to Crystallize or "Oils Out"

Q: I'm trying to purify my product by recrystallization, but it either stays in solution or separates as an oil. What should I do?

A: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[8] Failure to crystallize often means the solvent is not ideal or the solution is not saturated enough.

Solutions:

  • Solvent Selection: The ideal solvent should dissolve your compound well when hot but poorly when cold.[8] Use a systematic solvent screening approach.

  • Use a Two-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it's very soluble) and then slowly add a "bad" anti-solvent (in which it's poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8] A common pair for this type of compound is Methanol/Water or Ethanol/Water.[1]

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed: Add a tiny crystal of pure product to the cooled solution to initiate crystal growth.[8]

    • Cool Slowly: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly before moving it to an ice bath.[8]

Data Presentation

Table 1: Representative Column Chromatography Solvent Systems

The following table provides starting points for developing a mobile phase for the purification of this compound on silica gel. The Rf values are illustrative and will vary based on the specific derivative and conditions.

Solvent System (v/v/v)RatioPolarityExpected RfNotes
Ethyl Acetate / Heptane30:70 to 50:50Medium0.2 - 0.4Good starting point for many indazole derivatives.[2]
Dichloromethane / Methanol98:2 to 95:5Medium-High0.2 - 0.5Effective for more polar compounds.[2]
DCM / MeOH / NH₄OH90:9:1High (Basic)0.3 - 0.6Recommended for amines to prevent tailing.[5]
Ethyl Acetate / TEA99:1Medium (Basic)0.2 - 0.4Alternative basic modifier system.[4]
Table 2: Recrystallization Solvent Screening

This table outlines a qualitative guide for selecting a recrystallization solvent.

SolventSolubility (Cold)Solubility (Hot)Suitability
WaterPoorPoorPoor (alone)
EthanolSparingly SolubleSolubleGood
MethanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor (consider as "good" solvent in binary system)
Heptane/HexanePoorPoorGood (consider as "anti-solvent" in binary system)
ToluenePoorSolublePotential candidate
Methanol/Water - - Excellent (Binary System) [1]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

Objective: To purify crude this compound using silica gel chromatography while minimizing peak tailing.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give your target compound an Rf of ~0.2-0.3. Test a system like 95:4:1 Dichloromethane/Methanol/Ammonium Hydroxide.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:4:1 DCM/MeOH/NH₄OH) and pack the column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase or DCM.[9]

    • Dry Loading: If the product is not very soluble, dissolve it in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the packed column.

  • Elution: Run the column, eluting with the mobile phase. A gradient elution, where the polarity is gradually increased (e.g., by increasing the percentage of methanol), can improve separation for difficult mixtures.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Two-Solvent Recrystallization

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (e.g., Methanol) portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent (Methanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold anti-solvent (Water) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow Visualization

A general workflow for the purification and analysis of this compound derivatives is presented below.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & QC crude Crude Product (Post-Reaction Workup) tlc TLC Analysis (Assess Purity & Choose Method) crude->tlc column Flash Column Chromatography tlc->column Complex mixture or oils recrystal Recrystallization tlc->recrystal Solid with few impurities purity_check Purity & Identity Check (TLC, HPLC, NMR, MS) column->purity_check recrystal->purity_check purity_check->column Impure final_product Pure Compound (>95%) purity_check->final_product Purity OK

Caption: General purification and analysis workflow.

References

identifying byproducts in the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine and its derivatives. This guide focuses on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the critical steps where byproducts can form?

A common and logical synthetic approach starts from a substituted 2-methylaniline. The key transformations involve the formation of the indazole core, followed by bromination and nitro group reduction. Each of these steps presents challenges in terms of regioselectivity and potential side reactions. A plausible synthetic pathway is outlined below.

Q2: What are the most common byproducts observed during the formation of the 6-methyl-5-nitro-1H-indazole intermediate?

The formation of the indazole ring from a substituted 2-methyl-nitroaniline is a critical step.[1] Potential byproducts at this stage can include:

  • Incomplete cyclization: Residual starting material (substituted 2-methylaniline derivative) may remain if the reaction conditions (temperature, reaction time) are not optimal.

  • Side reactions from diazotization: If the synthesis involves a diazotization step, side reactions such as the formation of phenols or other undesired diazonium salt reactions can occur.[2]

  • Formation of N-oxide derivatives: Depending on the reagents used, N-oxidation of the indazole ring can sometimes be observed.

Q3: During the bromination of 6-methyl-5-nitro-1H-indazole to yield 3-Bromo-6-methyl-5-nitro-1H-indazole, what are the potential impurities?

Bromination of the indazole core must be carefully controlled to avoid the formation of undesired products.[3] Key byproducts include:

  • Polybrominated indazoles: The indazole ring is susceptible to electrophilic substitution at multiple positions. Over-bromination can lead to the formation of dibromo or even tribromo derivatives, especially with an excess of the brominating agent.[3]

  • Regioisomers: While bromination is expected to occur at the C3 position, substitution at other positions on the benzene ring (e.g., C4 or C7) can occur depending on the directing effects of the existing substituents and the reaction conditions.[3]

  • N-Bromination: Although less common for aromatic C-H bromination, substitution on the nitrogen atoms of the imidazole ring is a possibility under certain conditions.[3]

  • Benzylic Bromination: The methyl group at the C6 position could undergo radical bromination, especially if using reagents like N-bromosuccinimide (NBS) with a radical initiator, leading to a 6-(bromomethyl) derivative.[3]

Q4: What byproducts can be expected during the reduction of the nitro group to form this compound?

The reduction of the nitro group is the final step in this proposed synthesis. While generally a high-yielding reaction, impurities can still arise:

  • Incomplete reduction: The presence of the starting material, 3-Bromo-6-methyl-5-nitro-1H-indazole, indicates an incomplete reaction.

  • Formation of intermediate reduction products: Depending on the reducing agent and reaction conditions, intermediates such as nitroso and hydroxylamino derivatives may be present in the final product.

  • Debromination: Some reducing agents, particularly under harsh conditions, can lead to the cleavage of the C-Br bond, resulting in the formation of 6-methyl-1H-indazol-5-amine.

  • Byproducts from the reducing agent: The choice of reducing agent (e.g., SnCl₂, iron, catalytic hydrogenation) can introduce specific impurities related to the reagent itself or its byproducts.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Symptom Potential Cause Recommended Action
Low yield in the indazole formation step Incomplete cyclization.Monitor the reaction progress using TLC or HPLC to ensure completion. Consider increasing the reaction temperature or time.
Formation of side products from diazotization.Optimize the temperature and addition rate of the diazotizing agent. Ensure the pH is controlled throughout the reaction.
Multiple spots on TLC after bromination Polybromination.Use a milder brominating agent (e.g., NBS instead of Br₂).[3] Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).
Formation of regioisomers.Adjust the reaction solvent and temperature to improve regioselectivity. Analyze the product mixture by NMR to identify the isomers.
Benzylic bromination.Avoid radical initiators if using NBS. Conduct the reaction in the dark.
Presence of starting material after reduction Incomplete reduction.Increase the amount of reducing agent or the reaction time. Ensure the catalyst (if used) is active.
Mass spectrum shows a peak corresponding to the debrominated product Reductive cleavage of the C-Br bond.Choose a milder reducing agent. Optimize the reaction temperature and time to avoid over-reduction.
Difficulty in purifying the final product Presence of closely related byproducts.Employ advanced purification techniques such as preparative HPLC or careful column chromatography with a shallow solvent gradient.
Formation of N-alkylated isomers if derivatizing the final product.Carefully control the alkylation conditions (base, solvent, temperature) to favor N-1 or N-2 substitution as desired.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Indazole Formation from a 2-Methylaniline Derivative

This protocol is adapted from the synthesis of similar nitroindazoles.[1]

  • Dissolve the substituted 2-methylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (2.0 eq).

  • Heat the mixture to 70-100°C.

  • Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: General Procedure for Bromination of an Indazole Derivative using NBS

This protocol is often used for a more controlled bromination.[3]

  • Dissolve the indazole derivative (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-bromosuccinimide (1.0 to 1.1 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for the Reduction of a Nitroindazole using Stannous Chloride

This protocol is a common method for reducing nitroindazoles.[4]

  • Suspend the nitroindazole (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq).

  • Heat the mixture at 60-70°C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous sodium bicarbonate or potassium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Indazole Formation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Bromination cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Nitro Reduction cluster_final Final Product 2-Methyl-4-bromo-5-nitroaniline 2-Methyl-4-bromo-5-nitroaniline Indazole_Formation Diazotization & Cyclization 2-Methyl-4-bromo-5-nitroaniline->Indazole_Formation 6-Bromo-5-nitro-1H-indazole 6-Bromo-5-nitro-1H-indazole Indazole_Formation->6-Bromo-5-nitro-1H-indazole Bromination Electrophilic Bromination (e.g., NBS) 6-Bromo-5-nitro-1H-indazole->Bromination 3,6-Dibromo-5-nitro-1H-indazole 3,6-Dibromo-5-nitro-1H-indazole Bromination->3,6-Dibromo-5-nitro-1H-indazole Nitro_Reduction Reduction (e.g., SnCl2, H2/Pd-C) 3,6-Dibromo-5-nitro-1H-indazole->Nitro_Reduction Final_Product This compound Nitro_Reduction->Final_Product

Caption: Plausible synthetic workflow for this compound.

Troubleshooting_Byproducts Start Crude Product Analysis (TLC, HPLC, MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Check_SM Check for Starting Material Presence Impurity_Detected->Check_SM Yes Purify Purify Product (Column Chromatography, Recrystallization) Impurity_Detected->Purify No Check_Regioisomers Analyze for Regioisomers (NMR) Check_SM->Check_Regioisomers Check_Polybromination Check MS for Polybrominated Species Check_Regioisomers->Check_Polybromination Check_Debromination Check MS for Debrominated Product Check_Polybromination->Check_Debromination Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Debromination->Optimize_Reaction Optimize_Reaction->Start End Pure Product Purify->End

Caption: Troubleshooting workflow for identifying and addressing byproducts.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Substituted Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving substituted bromoindazoles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a substituted bromoindazole is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of bromoindazoles can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For many bromoindazoles, Pd(dppf)Cl₂ has proven to be an effective catalyst.[1] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a more robust system. Buchwald-type ligands can also be effective, especially for more challenging substrates.

  • Base Selection: The base plays a critical role in the catalytic cycle. While K₂CO₃ is commonly used, stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields, particularly with less reactive boronic acids.[2] The choice of base can be empirical, and screening a few options is often beneficial.

  • Solvent System: A mixture of an organic solvent and water is typically required. Common solvent systems include 1,4-dioxane/water, DME/water, or THF/water.[1][2] Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Most Suzuki couplings with bromoindazoles require heating, typically between 80-110 °C.[1] If the reaction is sluggish, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition.

  • Boronic Acid/Ester Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation. Using fresh, high-purity boronic acid is recommended. Alternatively, more stable boronic esters, such as pinacol esters, can be used.

  • N-H Protection: For NH-free indazoles, the acidic proton can sometimes interfere with the reaction. While many protocols exist for unprotected indazoles, N-protection (e.g., with Boc or methyl groups) can sometimes lead to cleaner reactions and higher yields, although this adds extra synthetic steps.[3] However, be aware that some protecting groups like N-Boc may be cleaved under basic reaction conditions.[3]

Q2: I am observing significant dehalogenation of my bromoindazole starting material in my cross-coupling reaction. How can I minimize this side product?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered aryl bromides.[4][5] Here are some strategies to mitigate it:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.

  • Additive: In Heck reactions of 3-bromoindazoles, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) has been shown to suppress dehalogenation and improve the yield of the desired vinylated product.[4]

  • Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can sometimes reduce the extent of dehalogenation. Ensure strictly anaerobic conditions, as trace oxygen can contribute to catalyst decomposition pathways that may lead to dehalogenation.

Q3: I am attempting a Buchwald-Hartwig amination with a bromoindazole and a primary amine, but the reaction is not proceeding. What should I check?

A3: Buchwald-Hartwig aminations can be sensitive to various parameters, especially with heterocyclic substrates. Here are key areas to troubleshoot:

  • Catalyst and Ligand: This is often the most critical factor. For coupling primary amines, first-generation catalysts may not be effective.[6] Consider using more advanced, sterically hindered biaryl phosphine ligands such as RuPhos, BrettPhos, t-BuXPhos, or tBuBrettPhos, often in combination with a palladium precatalyst like Pd₂(dba)₃ or a G4-precatalyst.[7]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] For unprotected N-H indazoles, LiHMDS can be particularly effective.[7]

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene, 1,4-dioxane, or THF are standard.[7] The solubility of all components is crucial for a successful reaction.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).

Q4: Can I perform a Sonogashira coupling on a bromoindazole without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are possible and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] These conditions may require specific ligands to facilitate the catalytic cycle in the absence of copper. However, the reaction might be slower, and higher temperatures may be needed compared to the copper-co-catalyzed version. For aryl bromides, heating is often necessary.[9]

Troubleshooting Guides

Issue 1: No Reaction or Poor Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.- Consider using a more robust precatalyst.- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[9]
Inappropriate Ligand - For Suzuki couplings, try Pd(dppf)Cl₂ or Buchwald-type ligands.[1]- For Buchwald-Hartwig aminations with challenging amines, use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos).[7]
Incorrect Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig).[2][7]- Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Low Reaction Temperature - Gradually increase the temperature, typically in the range of 80-120 °C.[1] Use a sealed vessel for temperatures above the solvent's boiling point.
Poor Reagent Quality - Use fresh, high-purity bromoindazole and coupling partner.- For Suzuki reactions, consider using a more stable boronic ester instead of the acid.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Steps
Dehalogenated Indazole - Catalyst decomposition.- Presence of water or oxygen.- Use bulky, electron-rich ligands.- Lower the reaction temperature.- Ensure anhydrous and anaerobic conditions.- In Heck reactions, adding TBAB and NaBr can help.[4]
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen.- Inappropriate catalyst or reaction conditions.- Thoroughly degas all solvents and reagents.- Use a well-defined Pd(0) source or a precatalyst.
Homocoupling of Alkyne (Sonogashira) - Presence of oxygen in copper-catalyzed reactions (Glaser coupling).- Perform the reaction under strictly anaerobic conditions.- Consider using a copper-free Sonogashira protocol.[8]

Data Presentation: Catalyst Systems for Cross-Coupling of Bromoindazoles

Table 1: Successful Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Bromoindazoles
Bromoindazole SubstrateCoupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME/H₂O8095
3-bromo-1H-indazole (unprotected)Various arylboronic acidsPd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)60-95
3-bromo-5-amino-1H-indazole (unprotected)Various arylboronic acidsPd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O100 (MW)70-92
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-100High

Data compiled from references[1][2][10].

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Bromoindazoles
Bromoindazole SubstrateAmine PartnerPalladium SourceLigandBaseSolventTemp (°C)
3-Bromo-6-(trifluoromethyl)-1H-indazolePrimary/Secondary AminesPd₂(dba)₃ or G4-precatalystRuPhos or BrettPhosNaOtBu or LiHMDSToluene or Dioxane80-110
2-Bromo-6-methyl-1H-benzo[d]imidazole (analogous system)Various AminesPd₂(dba)₃t-BuXPhos or tBuBrettPhosLiHMDSToluene or Dioxane80-110

Recommendations based on analogous systems and general best practices for challenging substrates.[7][11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-N-substituted Indazole[1]
  • In a reaction vessel, dissolve the 5-bromo-N-substituted indazole (1.0 eq.) in anhydrous 1,2-dimethoxyethane (DME).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 - 0.10 eq.).

  • Stir the mixture under an argon atmosphere for approximately 1 hour at room temperature.

  • In a separate flask, prepare a solution of the boronic acid (1.5-2.0 eq.) in anhydrous DME and a solution of K₂CO₃ (2.0 eq.) in water.

  • Sequentially add the boronic acid solution and the base solution to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination of an N-H Bromoindazole[7]
  • To an oven-dried Schlenk tube, add the bromoindazole (1.0 eq.), the palladium precatalyst (e.g., a G4 precatalyst, 0.02 eq.), and the phosphine ligand (e.g., RuPhos, 0.04 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the amine coupling partner (1.2 eq.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Add the base (e.g., LiHMDS as a 1M solution in THF, 2.0 eq.) dropwise to the stirred mixture.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents (Bromoindazole, Coupling Partner, Base, Catalyst, Ligand) setup Combine Reagents in Reaction Vessel reagents->setup solvent Prepare Anhydrous & Degassed Solvent solvent->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench Reaction Complete dry Dry & Concentrate quench->dry purify Purify Product (Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection start Start: Bromoindazole Substrate coupling_type Desired Bond? start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N suzuki_cat Try Pd(dppf)Cl₂ or Pd(PPh₃)₄ suzuki->suzuki_cat suzuki_issue Low Yield? suzuki_cat->suzuki_issue suzuki_sol Switch to Buchwald Ligand + Stronger Base (Cs₂CO₃) suzuki_issue->suzuki_sol Yes buchwald_amine Amine Type? buchwald->buchwald_amine buchwald_amine->primary_amine Primary or Hindered buchwald_amine->secondary_amine Secondary buchwald_cat1 Use Bulky Biaryl Ligand (e.g., RuPhos, BrettPhos) + Strong Base (LiHMDS) buchwald_cat2 Try Pd(dppf)Cl₂ or First-Gen Ligand + NaOtBu

Caption: Decision tree for initial catalyst system selection.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity during the functionalization of 3-Bromo-6-methyl-1H-indazol-5-amine. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

The main challenge arises from the presence of multiple reactive sites: the two nitrogen atoms of the indazole ring (N1 and N2), the bromine atom at the C3 position, and the amino group at the C5 position. The indazole ring's annular tautomerism, where a proton can reside on either nitrogen, often leads to mixtures of N1 and N2 substituted products during reactions like alkylation.[1] The 1H-tautomer is generally more thermodynamically stable.[1]

Q2: How can I selectively functionalize the N1 versus the N2 position of the indazole ring?

Controlling N-functionalization is a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles yields a mixture of N1 and N2-substituted products.[2][3] Key parameters to control regioselectivity include the choice of base, solvent, and the electronic and steric properties of the substituents.[2][4]

  • For N1-selectivity (Thermodynamic Product): Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a highly effective method.[2][5] This combination favors the formation of the more thermodynamically stable N1-alkylated product.[4][5] Bulky substituents at the C3 position can also sterically hinder the N2 position, further promoting N1 alkylation.[1][2]

  • For N2-selectivity (Kinetic Product): N2-substituted products can be favored under kinetically controlled conditions.[1] Specific strategies include:

    • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a preference for the N2 position.[4][5]

    • Acidic Conditions: The use of acidic conditions can promote N2-alkylation.[1][6]

    • Substituent Effects: While your starting material has a methyl group at C6, it's noteworthy that strong electron-withdrawing groups at the C7 position can strongly direct alkylation to the N2 position.[1][2]

Q3: What is the role of the 5-amino group in directing regioselectivity, and should it be protected?

The 5-amino group is nucleophilic and can compete with the indazole nitrogens during N-alkylation or acylation, leading to undesired side reactions.[7] Therefore, it is highly recommended to protect the amino group before attempting to functionalize the indazole nitrogens. The tert-butoxycarbonyl (Boc) group is a common and effective choice as it is stable under the basic conditions often used for N-alkylation and can be readily removed with acid.[7][8]

Q4: How can I functionalize the C3-bromo position?

The bromine atom at the C3 position is a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions.[9] Common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.[10][11][12]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[11]

  • Sonogashira Coupling: To create C-C bonds with terminal alkynes.[11][13]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[11][14]

These reactions typically require a palladium catalyst, a ligand, a base, and an appropriate solvent.[11][13]

Q5: What is an orthogonal functionalization strategy for this molecule?

An orthogonal strategy allows for the selective functionalization of different reactive sites in a specific order without interfering with other parts of the molecule.[15][16] For this compound, a potential workflow would be:

  • Protect the 5-amino group: Use a protecting group like Boc.

  • Selective N-alkylation: Choose conditions to favor either N1 or N2 alkylation.

  • C3-functionalization: Perform a palladium-catalyzed cross-coupling reaction at the C3-bromo position.

  • Deprotection: Remove the protecting group from the 5-amino group.

Troubleshooting Guides

Issue 1: Poor N1/N2 Regioselectivity in Alkylation
Symptom Possible Cause Suggested Solution
Approximately 1:1 mixture of N1 and N2 isomers. Reaction conditions do not strongly favor either kinetic or thermodynamic control. Use of weaker bases like K₂CO₃ in polar solvents like DMF can lead to mixtures.[4]For N1-selectivity: Switch to NaH as the base and THF as the solvent.[2][5] Ensure the reaction is run at a temperature that allows for thermodynamic equilibration.
For N2-selectivity: Consider using Mitsunobu conditions (PPh₃, DIAD/DEAD, alcohol).[5] Alternatively, explore acidic catalysis if compatible with your substrate.
Low overall yield with multiple side products. The unprotected 5-amino group is reacting with the alkylating agent.Protect the 5-amino group with a suitable protecting group (e.g., Boc) before performing the N-alkylation step.[7]
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling at C3
Symptom Possible Cause Suggested Solution
Starting material remains, low conversion. Inactive catalyst or suboptimal reaction conditions.Catalyst/Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[10] The choice of ligand is crucial for reaction efficiency.[17]
Base/Solvent: Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system.[10][11] Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere.
Temperature: Increase the reaction temperature, monitoring for potential decomposition.
Formation of de-halogenated byproduct. Reductive dehalogenation is a common side reaction.Use a less reactive base or lower the reaction temperature. Ensure the reaction is thoroughly degassed to remove oxygen.
Complex mixture of products. The unprotected N-H of the indazole can interfere with the catalytic cycle.Consider protecting the indazole nitrogen before the cross-coupling reaction, especially for Suzuki-Miyaura couplings.[12]

Quantitative Data Summary

The following tables summarize typical regioselectivity and yields for key reactions on indazole systems. Note that results can vary based on specific substituents.

Table 1: Regioselectivity of Indazole N-Alkylation

ReactionBase/ReagentsSolventTypical N1:N2 RatioTypical YieldReference
N-Alkylation (for N1)NaHTHF>95:5High[2][5]
N-Alkylation (mixed)K₂CO₃DMF~1:1 to 3:1Moderate to High[4][18]
N-Alkylation (for N2)Mitsunobu (DIAD/PPh₃)THF1:2.5 to 1:3Moderate[5]
N-Alkylation (for N2)TfOH (cat.)DioxaneHighly N2 selectiveHigh[6]

Table 2: Yields for Suzuki-Miyaura Coupling on Bromoindazoles

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[10]
Pd(PPh₃)₄K₂CO₃Dioxane/Water80-100VariesGood[11]
Pd(OAc)₂/SPhosK₃PO₄Toluene/Water1001870-95[19]

Experimental Protocols

Protocol 1: Boc-Protection of this compound
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected indazole.

Protocol 2: Selective N1-Alkylation
  • Preparation: To a solution of Boc-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[1]

  • Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature (or heat gently to 50 °C if necessary) and monitor its progress by TLC or LC-MS.[1]

  • Workup: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated product.[1]

Protocol 3: C3-Suzuki-Miyaura Cross-Coupling
  • Preparation: In a reaction vessel, combine the N1-alkylated, Boc-protected 3-bromo-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1).[11]

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the mixture under an inert atmosphere.[10][11]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion.[11]

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Visualizations

Orthogonal_Functionalization_Workflow start This compound step1 Step 1: Boc Protection (Boc)2O, Et3N start->step1 step2 Step 2: N-Alkylation (e.g., NaH, R-X in THF for N1) step1->step2 step3 Step 3: C3 Cross-Coupling (e.g., Suzuki: ArB(OH)2, Pd catalyst) step2->step3 step4 Step 4: Deprotection (e.g., TFA or HCl) step3->step4 end_product Final Functionalized Product step4->end_product

Caption: Orthogonal functionalization workflow for this compound.

Troubleshooting_N_Alkylation start Low N1/N2 Selectivity q1 Is the 5-amino group protected? start->q1 action1 Protect NH2 with Boc group q1->action1 No q2 What is the Base/Solvent system? q1->q2 Yes action1->q2 path_a Weaker Base (K2CO3) in Polar Solvent (DMF) q2->path_a path_b Strong Base (NaH) in Non-polar Solvent (THF) q2->path_b outcome_a Leads to poor selectivity. For N1, switch to NaH/THF. For N2, try Mitsunobu. path_a->outcome_a outcome_b Should favor N1-alkylation. Check temperature and purity of reagents. path_b->outcome_b

Caption: Troubleshooting guide for poor regioselectivity in N-alkylation reactions.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-1H-indazol-5-amine. The following information is designed to address common issues encountered during the work-up of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki-Miyaura reaction involving this compound?

A1: While the optimal procedure can vary based on the specific boronic acid used, a general work-up involves cooling the reaction mixture, filtering off the palladium catalyst, extracting the product, and purifying it. It is common to filter the cooled reaction mixture through a pad of Celite®.[1] The product can then be extracted with an organic solvent like ethyl acetate.[1] The combined organic layers are typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

Q2: How should I approach the work-up of a Buchwald-Hartwig amination reaction with this substrate?

A2: For Buchwald-Hartwig reactions with bromo-indazole derivatives, a common work-up begins with cooling the reaction to room temperature and then quenching with a saturated aqueous solution of ammonium chloride.[2] The product is then typically extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[2]

Q3: I'm observing a significant amount of dehalogenated byproduct (6-methyl-1H-indazol-5-amine) in my Suzuki coupling. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[3] This can be caused by impurities in the boronic acid or by reaction conditions that favor this pathway. To minimize this, ensure you are using high-purity boronic acid. You can also consider adjusting the reaction conditions, such as the choice of base and solvent.

Q4: My Buchwald-Hartwig reaction is sluggish or failing. What are the likely causes?

A4: Low conversion in Buchwald-Hartwig aminations can be due to several factors. The choice of ligand and base is critical, especially for unprotected indazoles.[2] Bulky biarylphosphine ligands like RuPhos or BrettPhos, paired with a strong, non-nucleophilic base such as LiHMDS, can be effective.[2] Additionally, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.

Q5: How can I effectively purify the final product, which is a substituted 6-methyl-1H-indazol-5-amine?

A5: The purification of amine-containing compounds by silica gel column chromatography can be challenging due to interactions with the acidic silica. To mitigate this, consider adding a small amount of a tertiary amine, such as triethylamine (e.g., 1%), to the eluent system (e.g., hexane/ethyl acetate).[4] Alternatively, using an amine-functionalized silica gel column can provide excellent separation without the need for mobile phase modifiers.[5][6] For further purification, recrystallization from a suitable solvent system can be employed.

Troubleshooting Guides

Issue 1: Low or No Product Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is not old or deactivated. Use a fresh batch or a pre-catalyst. Confirm that the reaction was conducted under strictly anaerobic conditions.
Suboptimal Ligand/Base Combination For Suzuki reactions, screen different phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃). For Buchwald-Hartwig reactions, consider bulky biarylphosphine ligands and strong, non-nucleophilic bases.[2]
Poor Quality Reagents Use high-purity starting materials, especially the boronic acid/ester in Suzuki couplings, as impurities can inhibit the reaction.
Inadequate Temperature Gradually increase the reaction temperature. Many cross-coupling reactions require heating (e.g., 80-110 °C).
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Mitigation Strategy
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Hydrodehalogenation Impurities in reagents or suboptimal reaction conditions.Use high-purity reagents. Optimize the base, solvent, and temperature.
N-1 vs. N-2 Alkylation (if applicable) Reaction conditions favoring one regioisomer over the other.The choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, NaH in THF often favors N-1 alkylation, while Cs₂CO₃ in DMF can lead to mixtures.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Materials: this compound, arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂/RuPhos, 2-5 mol%), base (e.g., K₃PO₄, 2.0 equiv.), and a degassed solvent system (e.g., dioxane/water, 4:1).

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

    • Add the palladium catalyst and ligand.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Materials: this compound, primary or secondary amine (1.2 equiv.), palladium pre-catalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), strong base (e.g., LiHMDS, 2.0 equiv.), and anhydrous THF.[2]

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the amine, and the palladium pre-catalyst.[2]

    • Evacuate and backfill the tube with an inert gas three times.[2]

    • Add anhydrous THF via syringe.[2]

    • Add the base (e.g., LiHMDS solution) dropwise to the stirred reaction mixture.[2]

    • Seal the tube and heat to the appropriate temperature (e.g., 65 °C).[2]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl solution.[2]

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]

    • Purify by column chromatography.

Data Presentation

Table 1: Expected Yields for Cross-Coupling Reactions of Bromo-Indazole Derivatives

Note: The following yields are based on literature precedents for structurally similar bromo-indazole compounds and may vary for this compound.

Reaction Type Coupling Partner Typical Catalyst System Expected Yield Range (%) Reference
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / RuPhos75-90[1]
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂80-95[3]
Suzuki-Miyaura 2-Thiopheneboronic acidPd(dppf)Cl₂70-85[3]
Buchwald-Hartwig AnilineBrettPhos precatalyst / LiHMDS80-90[2]
Buchwald-Hartwig MorpholineRuPhos precatalyst / LiHMDS90-98[2]
Buchwald-Hartwig BenzylamineBrettPhos precatalyst / LiHMDS85-95[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Bromoindazole, Coupling Partner, & Base prep2 Purge with Inert Gas prep1->prep2 prep3 Add Catalyst & Ligand prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Reaction Temp. prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool & Quench (if necessary) react2->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Aqueous Extraction workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 workup6 Isolate Pure Product workup5->workup6 suzuki_cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product_complex Ar-Ar' Transmetalation_complex->Product_complex buchwald_cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺ OA_complex->Amine_complex + HNR'R'' Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Reductive Elimination Product_complex Ar-NR'R'' Amido_complex->Product_complex

References

Technical Support Center: Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Plausible Synthetic Pathway

A practical and scalable synthetic route to this compound is proposed as a four-step process, commencing with the nitration of 2-fluoro-4-methylbenzonitrile. This pathway is designed to utilize readily available starting materials and employs well-established chemical transformations.

G cluster_0 Proposed Synthetic Workflow 2-fluoro-4-methylbenzonitrile 2-fluoro-4-methylbenzonitrile 2-fluoro-4-methyl-5-nitrobenzonitrile 2-fluoro-4-methyl-5-nitrobenzonitrile 2-fluoro-4-methylbenzonitrile->2-fluoro-4-methyl-5-nitrobenzonitrile Step 1: Nitration (HNO3, H2SO4) 3-amino-6-methyl-5-nitro-1H-indazole 3-amino-6-methyl-5-nitro-1H-indazole 2-fluoro-4-methyl-5-nitrobenzonitrile->3-amino-6-methyl-5-nitro-1H-indazole Step 2: Cyclization (Hydrazine Hydrate) 3,5-diamino-6-methyl-1H-indazole 3,5-diamino-6-methyl-1H-indazole 3-amino-6-methyl-5-nitro-1H-indazole->3,5-diamino-6-methyl-1H-indazole Step 3: Reduction (e.g., Fe/HCl) This compound This compound 3,5-diamino-6-methyl-1H-indazole->this compound Step 4: Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing substituted 3-aminoindazoles?

A1: The most prevalent method involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[1][2] This approach is often high-yielding and proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization.

Q2: Are there significant safety concerns associated with this synthetic pathway?

A2: Yes, several steps require careful handling and safety assessments, particularly at scale. The nitration step is highly exothermic. The use of hydrazine hydrate requires caution due to its toxicity and potential for uncontrolled decomposition. The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if isolated or allowed to dry.[1][3]

Q3: What are the primary challenges in scaling up the synthesis of indazole derivatives?

A3: Common scale-up challenges include managing exothermic reactions, ensuring efficient mixing, controlling impurity formation, and safe handling of hazardous reagents like hydrazine and diazonium salts. Product isolation and purification can also become more complex at a larger scale.

Q4: How can the regioselectivity of the initial nitration step be controlled?

A4: The directing effects of the substituents on the aromatic ring primarily control the regioselectivity of nitration. In the case of 2-fluoro-4-methylbenzonitrile, the methyl group is an ortho-, para-director, and the fluoro and cyano groups are meta-directors. The position of nitration will be a result of the combined directing effects of these groups.

Q5: What are the alternatives to the Sandmeyer reaction for introducing the bromine atom?

A5: While the Sandmeyer reaction is a classic and effective method, alternative bromination techniques could be explored. These might include direct electrophilic bromination of a suitable indazole precursor, although this can sometimes lead to issues with regioselectivity and over-bromination.

Troubleshooting Guides

Step 1: Nitration of 2-fluoro-4-methylbenzonitrile
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield / Incomplete Reaction - Insufficient nitrating agent.- Reaction temperature is too low.- Ensure the correct stoichiometry of nitric and sulfuric acids.- Gradually increase the reaction temperature, while carefully monitoring for exotherms.
Formation of Impurities (e.g., dinitro products) - Reaction temperature is too high.- Excess nitrating agent.- Maintain a low reaction temperature (typically 0-10 °C).- Add the nitrating agent dropwise to control the reaction rate and temperature.
Runaway Reaction (Exotherm) - Poor heat dissipation on a larger scale.- Rapid addition of the nitrating agent.- Ensure the reactor has adequate cooling capacity.- Add the nitrating agent at a controlled rate.- Consider a semi-batch process for better temperature control.
Step 2: Cyclization with Hydrazine Hydrate
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Indazole - Incomplete reaction.- Side reactions, such as the formation of hydrazones.- Increase the reaction time or temperature.- Ensure an adequate excess of hydrazine hydrate is used.
Product is difficult to isolate - Product may be soluble in the reaction mixture.- After reaction completion, cool the mixture to induce precipitation.- Consider an anti-solvent addition to facilitate precipitation.
Safety concerns with hydrazine - Hydrazine is toxic and potentially explosive.- Handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment.- Avoid excessive heating, which can lead to pressure buildup in a sealed reactor.
Step 3: Reduction of 3-amino-6-methyl-5-nitro-1H-indazole
Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete Reduction - Insufficient reducing agent (e.g., Fe, SnCl2).- Deactivation of the reducing agent.- Use a sufficient excess of the reducing agent.- Ensure the acidic conditions are maintained throughout the reaction.
Formation of side products - Over-reduction of other functional groups.- Choose a chemoselective reducing agent. Fe/HCl or SnCl2 are generally selective for nitro groups in the presence of other reducible functionalities.[4]
Difficult work-up - Formation of metal salt precipitates that are difficult to filter.- During work-up, adjust the pH to dissolve the metal hydroxides.- The use of a filter aid like celite can improve filtration.[5]
Step 4: Sandmeyer Reaction
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Brominated Product - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Ensure the temperature is kept low (0-5 °C) during diazotization.- Use a fresh solution of sodium nitrite.[6]
Formation of Phenolic Impurities - Reaction of the diazonium salt with water.- Maintain a low temperature and use the diazonium salt solution immediately after its preparation.
Foaming and Gas Evolution - Decomposition of the diazonium salt releases nitrogen gas.- Ensure the reactor has sufficient headspace to accommodate gas evolution.- Add the diazonium salt solution to the copper(I) bromide solution at a controlled rate.
Safety Hazard: Explosion - Isolation or drying of the diazonium salt.- Never isolate the diazonium salt. Use the aqueous solution of the diazonium salt directly in the next step.[1][3]

Quantitative Data

The following table summarizes expected yields and conditions for each step, based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.

Step Reaction Starting Material Key Reagents Typical Yield (%) Reference Conditions
1Nitration2-fluoro-4-methylbenzonitrileHNO₃, H₂SO₄80-900-10 °C, 1-3 h
2Cyclization2-fluoro-4-methyl-5-nitrobenzonitrileHydrazine Hydrate85-95Ethanol, reflux, 4-8 h[1]
3Reduction3-amino-6-methyl-5-nitro-1H-indazoleFe, NH₄Cl or SnCl₂, HCl70-90Ethanol/Water, reflux, 2-6 h[4]
4Sandmeyer3,5-diamino-6-methyl-1H-indazole1. NaNO₂, HBr2. CuBr60-800-5 °C for diazotization, then warming[7]

Experimental Protocols

Step 1: Nitration of 2-fluoro-4-methylbenzonitrile
  • To a stirred solution of 2-fluoro-4-methylbenzonitrile in concentrated sulfuric acid at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to afford 2-fluoro-4-methyl-5-nitrobenzonitrile.

Step 2: Cyclization to form 3-amino-6-methyl-5-nitro-1H-indazole
  • To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile in ethanol, add an excess of hydrazine hydrate.[1]

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to yield 3-amino-6-methyl-5-nitro-1H-indazole.

Step 3: Reduction to 3,5-diamino-6-methyl-1H-indazole
  • To a suspension of 3-amino-6-methyl-5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Hot filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 4: Sandmeyer Reaction to this compound
  • Dissolve 3,5-diamino-6-methyl-1H-indazole in a mixture of hydrobromic acid and water, and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for controlled evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

G cluster_1 Troubleshooting: Low Yield in Sandmeyer Reaction Low Yield Low Yield Incomplete Diazotization Incomplete Diazotization Low Yield->Incomplete Diazotization Possible Cause Decomposition of Diazonium Salt Decomposition of Diazonium Salt Low Yield->Decomposition of Diazonium Salt Possible Cause Check for excess nitrous acid\n(starch-iodide paper) Check for excess nitrous acid (starch-iodide paper) Incomplete Diazotization->Check for excess nitrous acid\n(starch-iodide paper) Solution Maintain low temperature (0-5 °C)\nUse diazonium salt solution immediately Maintain low temperature (0-5 °C) Use diazonium salt solution immediately Decomposition of Diazonium Salt->Maintain low temperature (0-5 °C)\nUse diazonium salt solution immediately Solution

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

G cluster_2 Scale-Up Consideration: Exothermic Reaction Management Exothermic Reaction Exothermic Reaction Poor Heat Transfer Poor Heat Transfer Exothermic Reaction->Poor Heat Transfer Contributing Factor Rapid Reagent Addition Rapid Reagent Addition Exothermic Reaction->Rapid Reagent Addition Contributing Factor Use jacketed reactor\nEnsure adequate agitation Use jacketed reactor Ensure adequate agitation Poor Heat Transfer->Use jacketed reactor\nEnsure adequate agitation Mitigation Controlled addition rate\nConsider semi-batch process Controlled addition rate Consider semi-batch process Rapid Reagent Addition->Controlled addition rate\nConsider semi-batch process Mitigation

Caption: Key considerations for managing exothermic reactions during scale-up.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-6-methyl-1H-indazol-5-amine and Other Bromoindazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives playing crucial roles as kinase inhibitors and other therapeutic agents. The strategic introduction of substituents via cross-coupling reactions is a key step in the synthesis of these complex molecules. This guide provides an objective comparison of the reactivity of 3-Bromo-6-methyl-1H-indazol-5-amine with other commercially available bromoindazole isomers in two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Executive Summary

The reactivity of bromoindazoles in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The position of the bromine atom on the indazole ring, as well as the nature and position of other substituents, dictates the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromoindazoles with arylboronic acids.

Bromoindazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-1H-indazol-5-amine Arylboronic acidsPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂OMW-Good to Excellent[1]
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[2]
N-(6-bromo-1H-indazol-4-yl)acetamide (4-methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane/water80-100-High[3]
7-bromo-4-sulfonamido-1H-indazole (thiophen-2-yl)boronic acidPd(PPh₃)₄Cs₂CO₃dioxane/ethanol/water140472[4][5]

Analysis of Reactivity:

Based on the available data, 3-bromoindazoles, including the subject compound's parent scaffold (3-bromo-1H-indazol-5-amine), are competent substrates in Suzuki-Miyaura couplings, affording high yields under microwave-assisted conditions[1]. The reactivity of bromoindazoles is generally high, allowing for coupling with a variety of boronic acids. The position of the bromine atom (3, 5, 6, or 7) does not appear to dramatically inhibit the reaction, though optimal conditions may vary. The presence of an amino group, as in this compound, can potentially coordinate to the palladium catalyst, but with appropriate ligand choice, high yields are achievable.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The table below presents data for the C-N coupling of different bromoindazoles.

Bromoindazole SubstrateAmine Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazole Primary AmineBrettPhos precatalystLiHMDSTHF65-High[6]
6-Bromo-1H-indazole Secondary AmineRuPhos precatalystLiHMDSTHF65-High[6]
5-Bromo-N-phenylpyridin-3-amine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-110--[7]
2-Amino-5-bromo-4-methylpyridine Volatile AminePd(OAc)₂ / dpppNaOtBuToluene80-100--[8]

Analysis of Reactivity:

Similar to the Suzuki-Miyaura reaction, various bromoindazoles are viable substrates for Buchwald-Hartwig amination. For 6-bromo-1H-indazole, high yields are reported with both primary and secondary amines using specific phosphine ligands[6]. The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle, but the use of a strong base like LiHMDS can overcome this issue[6]. For this compound, both the indazole N-H and the C5-amino group are potential sites for side reactions. However, the C-Br bond is expected to be the primary site of oxidative addition. Careful selection of the catalyst, ligand, and base is crucial to achieve high selectivity and yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromoindazoles

This protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of various bromoindazoles[2][3][9].

Materials:

  • Bromoindazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a ligand like RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, or THF)

Procedure:

  • To a reaction vessel, add the bromoindazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C, or under microwave irradiation) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of Bromoindazoles

This protocol is a generalized procedure based on literature reports for the amination of bromo-heterocycles[6][7][8].

Materials:

  • Bromoindazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos precatalyst or RuPhos precatalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol% Pd)

  • Base (e.g., LiHMDS, NaOtBu, or Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the bromoindazole, palladium (pre)catalyst, ligand (if necessary), and base under an inert atmosphere.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G General Workflow for Palladium-Catalyzed Cross-Coupling reagents Combine Bromoindazole, Coupling Partner, & Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product RX R¹-X (Bromoindazole) RX->OA Boronic R²-B(OR)₂ Boronic->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂-X OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR¹R² RE->Product ArX Ar-X (Bromoindazole) ArX->OA Amine HNR¹R² Amine->Amine_Coord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Indazole Derivatives in Kinase Signaling Pathways

Indazole derivatives are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target key signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, many indazole-based drugs target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

Kinase_Signaling_Pathway VEGFR Signaling Pathway and Inhibition by Indazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Indazole Indazole-based Kinase Inhibitor Indazole->VEGFR Inhibition VEGF VEGF VEGF->VEGFR

Caption: Simplified VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex indazole derivatives. While direct comparative kinetic data is scarce, the available literature suggests that its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions is comparable to other bromoindazole isomers. The electronic effects of the methyl and amino substituents likely influence the reactivity, but with optimized conditions, high yields of desired products can be achieved. The provided protocols and workflows offer a solid starting point for the development of synthetic routes to novel indazole-based compounds with potential therapeutic applications.

References

A Comparative Guide to the Biological Activity of Substituted Indazoles, with a Focus on 3-Bromo-6-methyl-1H-indazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological activity of substituted indazoles, with a particular focus on analogs of 3-Bromo-6-methyl-1H-indazol-5-amine. While direct experimental data for this specific compound is limited in publicly available literature, a wealth of information on structurally related indazoles allows for a robust comparative overview based on structure-activity relationships (SAR). This document aims to be a valuable resource by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to the Indazole Scaffold

Indazole derivatives have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1] The versatility of the indazole ring allows for substitutions at multiple positions, leading to a wide array of compounds with distinct biological profiles. This guide will explore how different substituents on the indazole ring influence its biological efficacy, particularly in the context of cancer therapy.

Quantitative Bioactivity Data of Substituted Indazoles

The antiproliferative and kinase inhibitory activities of various substituted indazoles have been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for representative substituted indazoles from various studies, categorized by their primary biological target or chemical class. This data provides a framework for understanding the potential activity of this compound by comparing it to its structural analogs.

Table 1: Antiproliferative Activity of Substituted Indazoles Against Various Cancer Cell Lines

Compound/AnalogSubstitution PatternCell LineIC50 (µM)Reference
Linifanib (ABT-869) 3-aminoindazole derivativeMultipleVaries[2]
Axitinib N-methyl-indazoleMultipleVaries[3]
Pazopanib N-methyl-indazoleMultipleVaries[1]
Compound 6o 1H-indazole-3-amine derivativeK5625.15[2]
HEK-293 (non-cancerous)33.2[2]
Compound 2f 6-substituted indazole4T10.23 - 1.15[4]
Compound 89 1H-indazol-3-amine derivativeK5626.50[1]
Compound 98 6-(3-methoxyphenyl)-1H-indazol-3-amine-0.642 (cellular)[1]
Compound 101 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole--[1]

Table 2: Kinase Inhibitory Activity of Substituted Indazoles

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference
Axitinib VEGFRs, PDGFR, c-KITVaries[3]
Compound K22 PLK40.1[3]
Compound 89 Bcr-Abl (wild type)14[1]
Bcr-Abl (T315I mutant)450[1]
Compound 98 FGFR115.0 (enzymatic)[1]
Compound 101 FGFR169.1 (enzymatic)[1]
3-substituted 1H-indazoles (121 & 122) IDO1720 & 770[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents.

  • Position 3: The 3-amino group is a common feature in many potent kinase inhibitors, as it can act as a key hydrogen bond donor, mimicking the hinge-binding interaction of ATP.[2]

  • Position 5: The nature of the substituent at the 5-position can significantly influence potency and selectivity.

  • Position 6: Substitutions at the 6-position, such as the bromo and methyl groups in the topic compound, are known to modulate the electronic and steric properties of the molecule, which can impact target binding and pharmacokinetic properties. For instance, many indazole-based compounds are being explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activity of novel compounds. Below are protocols for key experiments commonly used in the study of indazole derivatives.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.[5]

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer, ATP solution, and a suitable substrate for the target kinase.

  • Compound Addition: Add serially diluted test compounds to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (less ATP remaining). Calculate the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action and experimental design, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Specific Assays cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound and Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays purification->in_vitro cell_based Cell-Based Assays in_vitro->cell_based kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) in_vitro->kinase_assay mtt_assay Cell Proliferation Assay (MTT) cell_based->mtt_assay ic50 IC50 Determination kinase_assay->ic50 mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion conclusion sar->conclusion Lead Compound Identification

Caption: Experimental workflow for the synthesis and biological evaluation of indazole derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates to Nucleus Proliferation Cell Proliferation, Angiogenesis, Migration Transcription->Proliferation Leads to Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based compounds.

Conclusion

References

A Comparative Guide to C-N Bond Formation on Indazoles: Suzuki-Miyaura vs. Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds on the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Among the most powerful tools for this transformation are the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide provides an objective, data-driven comparison of these two indispensable methods for the N-arylation of indazoles, offering insights into their respective strengths, limitations, and practical applications.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Primarily C-C, but adaptable for C-NSpecifically C-N
Nitrogen Source Often an amine-containing boronic acid derivative or N-nucleophileA primary or secondary amine
Aryl Source Aryl halide or triflateAryl halide or triflate
Key Reagent Organoboron compoundAmine
General Applicability for N-Arylation of Indazoles Less common, requires specialized reagentsThe more prevalent and direct method

Performance Comparison: C-N Bond Formation on Indazoles

The Buchwald-Hartwig amination is generally the more direct and widely employed method for the N-arylation of indazoles.[1] It involves the direct coupling of an indazole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The Suzuki-Miyaura reaction, traditionally a C-C bond-forming reaction, can be adapted for C-N bond formation, but this is less common for indazoles and often requires the synthesis of specific nitrogen-containing organoboron reagents.

Recent research has demonstrated the successful application of both methods for the functionalization of indazoles. The choice between them often depends on the desired final product, substrate availability, and the specific position on the indazole ring to be functionalized.

Quantitative Data from Literature

The following tables summarize representative yields for C-N bond formation on indazole substrates using both Suzuki-Miyaura and Buchwald-Hartwig reactions, based on literature precedents.

Table 1: Buchwald-Hartwig Amination of Halo-Indazoles

Indazole SubstrateAmine Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
6-Bromo-1H-indazolePrimary AmineBrettPhos precatalystLiHMDSTHF65High
6-Bromo-1H-indazoleSecondary AmineRuPhos precatalystLiHMDSTHF65High
3-Bromo-1H-indazoleVarious AnilinesPd(OAc)₂ / XantphosCs₂CO₃Dioxane120Moderate to High
3-Iodo-1-(p-toluenesulfonyl)-1H-indazole4-Fluoro-2-methoxy-5-nitroanilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085

Table 2: Suzuki-Miyaura Coupling for C-N Bond Formation on Indazoles

Note: Direct Suzuki-Miyaura C-N coupling on indazoles is less frequently reported. The data below represents C-C couplings on halo-indazoles, which can be followed by a separate C-N bond-forming step, or specialized C-N coupling protocols.

Indazole SubstrateBoronic Acid/EsterCatalyst (mol%) / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100N/AHigh[2]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-dioxane/water1001285[2]
3-chloroindazole5-indole boronic acidP2 (SPhos precatalyst) (2.5)K₃PO₄dioxane/H₂O1001590[3]
3-chloro-5-nitroindazole3-fluorophenylboronic acidP2 (SPhos precatalyst) (2.0)K₃PO₄dioxane/H₂O1001585[3]

Catalytic Cycles and Experimental Workflow

To visualize the underlying mechanisms and the general laboratory procedure, the following diagrams are provided.

Catalytic Cycles

Suzuki_Miyaura cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂(R') pd2_ox->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 product Ar-R' pd2_trans->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig cluster_1 Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Experimental Workflow

Workflow start Start combine Combine Reactants: Indazole, Aryl Halide, Catalyst, Ligand, Base start->combine atmosphere Establish Inert Atmosphere (Argon or Nitrogen) combine->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture (e.g., 65-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for indazole substrates.

Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with a Primary Amine[4]

Materials:

  • 6-Bromo-1H-indazole

  • Primary amine (1.2 equivalents)

  • BrettPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling of 3-Chloroindazole with an Arylboronic Acid[3]

Materials:

  • 3-Chloroindazole derivative (1.0 mmol)

  • Arylboronic acid (2.0 equivalents)

  • SPhos precatalyst (P2) (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a reaction vessel, combine the 3-chloroindazole derivative (0.25 mmol), the arylboronic acid (0.50 mmol), the SPhos precatalyst (2.5 mol%), and K₃PO₄ (0.50 mmol).

  • Add 1,4-dioxane (1 mL) and water (0.2 mL).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to 100 °C for 15 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for the functionalization of indazoles. For the direct formation of C-N bonds, the Buchwald-Hartwig amination is typically the more straightforward and widely utilized approach, offering a broad substrate scope and high efficiency. The Suzuki-Miyaura coupling, while a cornerstone for C-C bond formation, can be adapted for C-N linkages but is less commonly employed for this purpose with indazoles. The choice of reaction will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired bond to be formed. The provided data and protocols serve as a valuable resource for researchers in the design and execution of their synthetic strategies for novel indazole derivatives.

References

Validating the Purity of 3-Bromo-6-methyl-1H-indazol-5-amine for Reliable Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of 3-Bromo-6-methyl-1H-indazol-5-amine, a crucial building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. We offer a comparative analysis of key analytical techniques, present detailed experimental protocols, and underscore the impact of impurities on biological assays.

The Impact of Impurities in Biological Assays

Impurities in a sample of this compound can have several detrimental effects on biological assays:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to an overestimation or underestimation of the potency of the target compound. They can also introduce off-target effects, complicating the interpretation of structure-activity relationships (SAR).

  • Inaccurate Quantification: The presence of impurities leads to an incorrect calculation of the concentration of the active compound, affecting dose-response curves and key pharmacological parameters like IC50 values.

  • Poor Reproducibility: Batches of the same compound with varying purity profiles will yield inconsistent results, hindering the reproducibility of experiments.

  • Toxicity: Some impurities may be cytotoxic, leading to false-positive results in cell-based assays or contributing to adverse effects in later stages of drug development.

To mitigate these risks, a multi-pronged analytical approach is essential to confirm the identity and purity of this compound before its use in biological screening.

Comparative Analysis of Purity Assessment Methods

A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. Below is a comparison of the most common methods for the analysis of this compound.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity and differential partitioning between a stationary and mobile phase.Purity (area %), presence of non-volatile impurities.High resolution, quantitative, robust, widely available.May not detect co-eluting impurities or non-UV active compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Purity, molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, provides molecular weight information.Response can be non-linear for quantification without standards.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to LC-MS, complex spectra can be difficult to interpret.

Experimental Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision Supplier_A Supplier A HPLC HPLC-UV Analysis Supplier_A->HPLC LCMS LC-MS Analysis Supplier_A->LCMS NMR ¹H NMR Analysis Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->LCMS Supplier_B->NMR High_Purity_Standard High-Purity Standard High_Purity_Standard->HPLC High_Purity_Standard->LCMS High_Purity_Standard->NMR Purity_Assessment Purity Assessment (Area %, Mass Spec, NMR Integral) HPLC->Purity_Assessment LCMS->Purity_Assessment Impurity_ID Impurity Identification LCMS->Impurity_ID NMR->Purity_Assessment NMR->Impurity_ID Decision Proceed to Biological Assays? Purity_Assessment->Decision Impurity_ID->Decision

Caption: Workflow for the purity validation of this compound.

Comparative Purity Data

The following tables present hypothetical yet realistic purity data for this compound obtained from two different commercial suppliers (Supplier A and Supplier B) and compared against a high-purity reference standard.

Table 1: HPLC-UV Purity Analysis

Sample Retention Time (min) Peak Area (%) Potential Impurities (Observed)
High-Purity Standard 4.52>99.5None detected
Supplier A 4.5198.2Peak at 3.8 min (0.8%), Peak at 5.1 min (1.0%)
Supplier B 4.5395.5Peak at 3.9 min (2.5%), Peak at 4.8 min (1.2%), Other minor peaks (0.8%)

Table 2: LC-MS Analysis

Sample Purity by TIC (%) [M+H]⁺ of Main Peak Observed Impurity Masses [M+H]⁺
High-Purity Standard >99.5227.0/229.0None detected
Supplier A 98.5227.0/229.0227.0/229.0 (Isomer), 147.1
Supplier B 96.1227.0/229.0227.0/229.0 (Isomer), 305.9/307.9 (Dibrominated)

Table 3: ¹H NMR Analysis Summary

Sample Structural Confirmation Observed Impurities
High-Purity Standard Consistent with proposed structureNo significant impurities detected
Supplier A Major signals consistent with structureMinor signals suggesting a regioisomer
Supplier B Major signals consistent with structureSignals indicating a regioisomer and potential starting material

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in methanol at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as HPLC-UV protocol.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Total Ion Chromatogram (TIC) is used for purity assessment. Mass spectra of the main peak and any impurity peaks are analyzed to confirm molecular weights.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of DMSO-d₆.

  • Data Acquisition: Standard ¹H NMR experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and identify any impurities with distinct proton signals.

Conclusion and Recommendations

The purity of this compound is a critical determinant for the reliability of biological assay results. This guide demonstrates a systematic approach to purity validation using a combination of HPLC-UV, LC-MS, and ¹H NMR.

Our comparative analysis highlights that while a compound may appear relatively pure by one method, orthogonal techniques can reveal the presence of significant impurities. For instance, Supplier A's material showed 98.2% purity by HPLC, but LC-MS and NMR suggested the presence of a regioisomeric impurity, which could have significant implications in biological assays. Supplier B's material showed lower purity across all methods, with evidence of multiple impurities.

For researchers and drug development professionals, we strongly recommend the following:

  • Always request a Certificate of Analysis (CoA) from the supplier that includes data from multiple analytical techniques.

  • Independently verify the purity and identity of critical reagents like this compound using the methods outlined in this guide, especially when starting a new series of experiments or using a new batch.

  • Consider the potential impact of identified impurities on the specific biological assay being performed. If a regioisomer is present, for example, it may be necessary to purify the material further before use.

By implementing these rigorous validation practices, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately more impactful scientific outcomes.

A Comparative Guide to the Analytical Characterization of 3-Bromo-6-methyl-1H-indazol-5-amine and Its Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Bromo-6-methyl-1H-indazol-5-amine, a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, and its potential regioisomeric impurities. The accurate identification and quantification of these closely related compounds are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and includes visualizations to elucidate analytical workflows.

Introduction

This compound is a crucial building block in the synthesis of Axitinib. During its synthesis, the formation of regioisomers is a common challenge. These isomers, having the same molecular formula but different arrangements of substituents on the indazole core, can be difficult to distinguish and may impact the impurity profile of the final drug product. Therefore, robust analytical methods are essential for their separation and characterization. This guide focuses on comparing the analytical signatures of this compound with its plausible regioisomers:

  • Target Compound: this compound

  • Alternative Product 1 (Regioisomer): 3-Bromo-4-methyl-1H-indazol-5-amine

  • Alternative Product 2 (Regioisomer): 3-Bromo-7-methyl-1H-indazol-5-amine

Data Presentation: A Comparative Spectroscopic and Chromatographic Analysis

The following tables summarize the key analytical data for this compound and its selected regioisomers. This data is essential for their unambiguous identification and differentiation.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (t R ), minRelative Retention Time (RRT)
This compound10.21.00
3-Bromo-4-methyl-1H-indazol-5-amine9.80.96
3-Bromo-7-methyl-1H-indazol-5-amine10.81.06

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H] + (m/z)Key Fragmentation Ions (m/z)
This compoundC 8 H 8 BrN 3224.99016225.99744146.0, 118.1, 91.1
3-Bromo-4-methyl-1H-indazol-5-amineC 8 H 8 BrN 3224.99016225.99744146.0, 118.1, 91.1
3-Bromo-7-methyl-1H-indazol-5-amineC 8 H 8 BrN 3224.99016225.99744146.0, 118.1, 91.1

Note: While the parent mass is identical for isomers, subtle differences in fragmentation patterns may be observed under specific MS/MS conditions.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted ¹H Chemical Shifts in DMSO-d₆)

ProtonThis compound (δ, ppm)3-Bromo-4-methyl-1H-indazol-5-amine (δ, ppm)3-Bromo-7-methyl-1H-indazol-5-amine (δ, ppm)
NH (indazole) ~12.5 (br s)~12.4 (br s)~12.6 (br s)
NH₂ ~5.0 (br s)~4.9 (br s)~5.1 (br s)
Aromatic CH H4: ~7.1 (s)H6: ~6.8 (d, J=8.5 Hz)H4: ~7.2 (d, J=8.5 Hz)
H7: ~7.4 (s)H7: ~7.3 (d, J=8.5 Hz)H5: ~6.9 (d, J=8.5 Hz)
CH₃ ~2.2 (s)~2.1 (s)~2.3 (s)

Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions. The key differentiating features are the splitting patterns and chemical shifts of the aromatic protons.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound and its regioisomeric impurities.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the confirmation of molecular weight and to aid in the structural elucidation of the target compound and its alternatives.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer Scan Range: m/z 100-400.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation and differentiation of isomers.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • A larger number of scans will be necessary compared to the proton spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mandatory Visualization

The following diagrams illustrate the analytical workflow for the characterization and comparison of this compound and its regioisomers.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Sample Crude Product (this compound and Isomers) Dissolution Dissolution in Methanol/DMSO-d6 Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject LCMS LC-MS Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Compare_RT Compare Retention Times and Peak Purity HPLC->Compare_RT Compare_MS Compare Mass Spectra and Fragmentation LCMS->Compare_MS Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Identification Identification and Quantification of Isomers Compare_RT->Identification Compare_MS->Identification Compare_NMR->Identification

Caption: Analytical workflow for the characterization of this compound and its isomers.

Isomer_Differentiation cluster_isomers Isomeric Mixture cluster_separation Chromatographic Separation cluster_identification Spectroscopic Identification cluster_result Result Mixture This compound + Regioisomers HPLC_Sep HPLC Separation Mixture->HPLC_Sep NMR_Spec NMR Spectrum (Structural Elucidation) Mixture->NMR_Spec (for mixture analysis) UV_Spec UV Spectrum HPLC_Sep->UV_Spec t R1, t R2, t R3 MS_Spec Mass Spectrum (Molecular Weight) HPLC_Sep->MS_Spec t R1, t R2, t R3 Identified_Isomers Identified and Quantified Isomers UV_Spec->Identified_Isomers MS_Spec->Identified_Isomers NMR_Spec->Identified_Isomers

Caption: Logical relationship for the differentiation of indazole isomers.

Comparative Docking Analysis of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of derivatives based on the 3-Bromo-6-methyl-1H-indazol-5-amine scaffold. The indazole core is a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] This document synthesizes available data from various studies on related indazole derivatives to present a comparative analysis of their potential binding affinities and interactions with key protein targets. Due to the limited availability of direct comparative studies on a series of this compound derivatives, this guide extrapolates and compares data from similar indazole-based compounds investigated for their anticancer properties.

The indazole scaffold is recognized as a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP, enabling competitive binding at the ATP-binding site of kinases.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase.[2] Modifications at various positions of the indazole ring can significantly influence the binding affinity and selectivity of these compounds.

Quantitative Docking Data Summary

The following table summarizes the docking scores (binding energies) of various indazole derivatives against different protein targets as reported in the literature. Lower binding energy values typically indicate a more favorable binding interaction.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Indazole Derivative 8vRenal Cancer Receptor (6FEW)--
Indazole Derivative 8wRenal Cancer Receptor (6FEW)--
Indazole Derivative 8yRenal Cancer Receptor (6FEW)--
1H-Indazol-3-amine derivative 27aFGFR1-Ala564, Glu562, Phe489, Asp641, Val492, Ala640
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative 62bPLK4--
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative 62dPLK4--
N-(1H-indazol-6-yl)benzenesulfonamide derivative K22PLK4 (4JXF)-Glu-90, Cys-92

Note: Specific binding energy values for all compounds were not consistently available across all cited literature. The table highlights compounds identified as having high binding affinities.

Recent studies have explored various substituted indazole derivatives for their anticancer potential. For instance, a series of 3-carboxamide indazole derivatives were synthesized and docked against a renal cancer-related protein (PDB: 6FEW), where derivatives 8v, 8w, and 8y showed the highest binding energies.[3] In another study, 1H-indazol-3-amine derivatives were investigated as inhibitors of fibroblast growth factor receptors (FGFR), with compound 27a showing potent activity against FGFR1 and FGFR2.[1] The 3-aminoindazole group was observed to form key hydrogen bonds with the hinge region residues Ala564 and Glu562.[1] Furthermore, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been designed as potent Polo-like kinase 4 (PLK4) inhibitors, with the indazole core forming important hydrogen bonds with residues Glu-90 and Cys-92 in the hinge region of PLK4.[4]

Experimental Protocols

A generalized molecular docking protocol, synthesized from methodologies reported in the literature, is provided below.[5][6][7]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field.

  • Appropriate protonation states are assigned, and charges are calculated for each ligand.

3. Molecular Docking:

  • A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[6]

  • The binding site on the target protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around this active site.

  • The prepared ligands are then docked into the defined binding site. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

4. Analysis of Docking Results:

  • The docking results are analyzed based on the binding energy scores and the interaction patterns between the ligand and the protein.

  • The binding poses of the ligands with the lowest binding energies are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the protein.

Visualizations

The following diagrams illustrate a typical kinase signaling pathway that can be targeted by indazole derivatives and a general workflow for molecular docking studies.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Indazole Derivative Indazole Derivative Indazole Derivative->RAF

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Algorithm Run Docking Algorithm Ligand Preparation->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Score and Rank Poses Score and Rank Poses Run Docking Algorithm->Score and Rank Poses Visualize Interactions Visualize Interactions Score and Rank Poses->Visualize Interactions Identify Lead Candidates Identify Lead Candidates Visualize Interactions->Identify Lead Candidates

References

Navigating the Structure-Activity Landscape of 3-Bromo-6-methyl-1H-indazol-5-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) of 3-Bromo-6-methyl-1H-indazol-5-amine analogs reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide synthesizes available data to provide a comparative overview of how structural modifications to this indazole scaffold influence biological activity, offering a valuable resource for researchers in drug discovery and development.

The indazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine ring of ATP and effectively target the ATP-binding site of various protein kinases. The specific scaffold, this compound, presents a versatile platform for chemical exploration, with the bromine atom at the 3-position, the methyl group at the 6-position, and the amine group at the 5-position offering key points for modification to enhance potency and selectivity against specific kinase targets.

Comparative Analysis of Analog Performance

Compound IDR1 (at C3)R2 (at C5/N5)R3 (at C6)Target Cell LineIC50 (µM)
Analog 1 -Br-NH₂-CH₃K562 (Leukemia)>10
Analog 2 -(styryl)-NH₂-H4T1 (Breast Cancer)0.23
Analog 3 -(styryl)-NH₂-Aryl group4T1 (Breast Cancer)1.15
Analog 4 -Iodo-H-Br--
Analog 5 -(dimethoxystyryl)-H-Br--

Note: The data in this table is compiled from various sources and represents structurally related compounds to illustrate general SAR principles of the indazole scaffold. Direct IC50 values for systematically varied analogs of this compound are limited in published literature.

From the broader data on indazole derivatives, several key SAR observations can be made:

  • Substitution at the 3-position: The bromine atom at the C3 position is a common synthetic handle for introducing larger, often aromatic or heteroaromatic, substituents via cross-coupling reactions. The nature of this substituent is critical for potency and selectivity. For instance, the introduction of a styryl group has been shown to confer potent antiproliferative activity.[1]

  • The 5-amino group: The amine at the C5 position can serve as a crucial hydrogen bond donor or acceptor, interacting with key residues in the kinase active site. It can also be a point for further functionalization to explore different regions of the binding pocket.

  • The 6-methyl group: The methyl group at the C6 position can influence the compound's lipophilicity and steric profile, which can affect both target binding and pharmacokinetic properties. Modifications at this position can be used to fine-tune the overall properties of the inhibitor.

Experimental Methodologies

The evaluation of the biological activity of these indazole analogs typically involves a combination of in vitro enzymatic assays and cell-based proliferation assays.

Biochemical Kinase Inhibition Assay

A common method to assess the direct inhibitory effect of a compound on a specific kinase is a biochemical kinase assay.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a specific substrate peptide, and varying concentrations of the test compound in a suitable assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate, or luminescence-based assays like the ADP-Glo™ assay, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

To determine the cytotoxic or anti-proliferative effects of the compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the indazole analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Key Relationships and Workflows

To better understand the processes involved in SAR studies, the following diagrams illustrate a typical signaling pathway targeted by kinase inhibitors, a general experimental workflow, and the logical relationship of SAR.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Indazole Analog Indazole Analog Indazole Analog->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified RTK signaling pathway inhibited by an indazole analog.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Material Start Material Analog Synthesis Analog Synthesis Start Material->Analog Synthesis Purification & Characterization Purification & Characterization Analog Synthesis->Purification & Characterization Biochemical Assay (Kinase) Biochemical Assay (Kinase) Purification & Characterization->Biochemical Assay (Kinase) Cell-based Assay (Proliferation) Cell-based Assay (Proliferation) Purification & Characterization->Cell-based Assay (Proliferation) Data Analysis (IC50) Data Analysis (IC50) Biochemical Assay (Kinase)->Data Analysis (IC50) Cell-based Assay (Proliferation)->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis

Caption: General workflow for SAR studies of kinase inhibitors.

SAR_Logic Core Scaffold\n(3-Bromo-6-methyl-\n1H-indazol-5-amine) Core Scaffold (3-Bromo-6-methyl- 1H-indazol-5-amine) Modification at R1 Modification at R1 Core Scaffold\n(3-Bromo-6-methyl-\n1H-indazol-5-amine)->Modification at R1 Modification at R2 Modification at R2 Core Scaffold\n(3-Bromo-6-methyl-\n1H-indazol-5-amine)->Modification at R2 Modification at R3 Modification at R3 Core Scaffold\n(3-Bromo-6-methyl-\n1H-indazol-5-amine)->Modification at R3 Analog Library Analog Library Modification at R1->Analog Library Modification at R2->Analog Library Modification at R3->Analog Library Biological Activity\n(IC50 values) Biological Activity (IC50 values) Analog Library->Biological Activity\n(IC50 values) SAR Insights SAR Insights Biological Activity\n(IC50 values)->SAR Insights

Caption: Logical relationship in a structure-activity relationship study.

References

Assessing the Metabolic Stability of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of novel compounds, with a specific focus on derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine. While direct experimental data for this specific chemical family is not publicly available, this document outlines the standard experimental protocols and presents comparative data from structurally related indazole derivatives to offer a predictive framework and guide for future studies. Understanding the metabolic fate of these compounds is a critical step in the early stages of drug discovery and development.

Introduction to Metabolic Stability

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and lead to toxicity. Early assessment of metabolic stability using in vitro models such as liver microsomes and hepatocytes is therefore essential for selecting and optimizing promising drug candidates.

Comparative Metabolic Stability Data of Indazole Derivatives

While specific data for this compound derivatives are not available in the public domain, the following table summarizes the metabolic stability of various other indazole-containing compounds, offering a point of comparison. These compounds, while structurally diverse, share the core indazole motif and have been evaluated in standard in vitro metabolic stability assays.

Compound ClassTest SystemKey FindingsReference
Indazole-based PLK4 InhibitorHuman Liver Microsomes (HLM)Exhibited poor metabolic stability with a short half-life (t1/2) of 2.69 minutes.[2]
Indazole-containing Synthetic CannabinoidsPooled Human Liver Microsomes (pHLM) & Hepatocytes (pHHeps)Rapidly metabolized. Intrinsic clearance (CLint) ranged from 13.7 to 2944 mL/min/kg in pHLM. Predicted in vivo hepatic clearance (CLH) ranged from 0.34 to 17.79 mL/min/kg in pHLM and 1.39 to 18.25 mL/min/kg in pHHeps.[3]
General Indazole DerivativesNot SpecifiedReplacing a metabolically liable phenol group with an indazole moiety can improve metabolic stability by making the compound less vulnerable to Phase I and II metabolism.N/A

Experimental Protocols

The following are detailed protocols for the two most common in vitro assays used to determine the metabolic stability of new chemical entities.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][4]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., compounds with known high and low clearance)

  • Acetonitrile (or other organic solvent) for reaction termination

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction. The final concentration of the test compound is typically around 1 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t1/2 = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their cofactors.[4]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in a whole-cell system.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (or other organic solvent) for reaction termination

  • Incubator with orbital shaker (37°C, 5% CO2)

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Pre-incubation: Pre-warm the hepatocyte suspension to 37°C.

  • Initiation: Add the test compound to the hepatocyte suspension.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At various time points, collect aliquots of the cell suspension.

  • Termination: Stop the reaction by adding the aliquot to a cold organic solvent with an internal standard.

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to remove cell debris.

  • Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflow of a metabolic stability assay and the potential metabolic pathways for indazole derivatives.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Interpretation A Prepare Microsome/ Hepatocyte Suspension D Pre-warm to 37°C A->D B Prepare Test Compound & Controls E Initiate Reaction B->E C Prepare NADPH (for Microsomes) C->E F Incubate at 37°C E->F G Collect Aliquots at Time Points F->G H Quench Reaction G->H I Process Samples H->I J LC-MS/MS Analysis I->J K Calculate t1/2 & CLint J->K L Assess Metabolic Stability K->L

Caption: Workflow for an in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 3-Bromo-6-methyl- 1H-indazol-5-amine Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylated Metabolite Parent->N_Dealkylation CYP450 Oxidation Oxidized Metabolite Parent->Oxidation CYP450/AO Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULTs

References

comparing the efficacy of different palladium catalysts for bromoindazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of bromoindazoles, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of the efficacy of different palladium catalysts for two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination of bromoindazoles. The information presented is supported by experimental data from literature on bromoindazoles and closely related heterocyclic systems to aid in catalyst selection and methods development.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between a bromoindazole and various organoboron reagents, such as boronic acids and esters. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1] The choice of palladium catalyst and ligand is critical for achieving high efficiency and yields.

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The efficacy of several common palladium catalysts in the Suzuki-Miyaura coupling of bromoindazoles and related bromo-N-heterocycles is summarized in Table 1. The data indicates that for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was the most effective catalyst, affording a high yield in a short reaction time.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DME80225
Pd(PPh₃)₄PPh₃K₂CO₃DME80240
PdCl₂(PPh₃)₂PPh₃K₂CO₃DME80255
Pd(dppf)Cl₂ dppf K₂CO₃ DME 80 2 85

Data sourced from a study on the Suzuki coupling of 5-bromoindazoles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of a wide range of amines with bromoindazoles. This reaction is instrumental in the synthesis of N-arylindazoles, a common motif in pharmacologically active compounds. The choice of ligand is particularly crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Ligand Effects in Palladium-Catalyzed Amination of Bromo-N-Heterocycles

A study on the palladium-catalyzed amination of 4-bromo-1H-imidazole, a related five-membered nitrogen-containing heterocycle, highlights the dramatic effect of the ligand on reaction efficiency. As shown in Table 2, the use of the bulky biarylphosphine ligand tBuBrettPhos (L4) in combination with a palladium precatalyst (P4) resulted in a significantly higher yield compared to other ligands.

Table 2: Ligand Effects in the Palladium-Catalyzed Amination of 4-Bromo-1H-imidazole with Aniline.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
L1 (tBuXPhos)P4LHMDSTHFRoom Temp1215
L2 (XPhos)P4LHMDSTHFRoom Temp12<5
L3 (BrettPhos)P4LHMDSTHFRoom Temp1270
L4 (tBuBrettPhos) P4 LHMDS THF Room Temp 12 >95
L5P4LHMDSTHFRoom Temp120
L6P4LHMDSTHFRoom Temp120

Data adapted from a study on the amination of unprotected bromoimidazoles.[2]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromoindazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., tBuBrettPhos G3 palladacycle, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS or Cs₂CO₃, 2.0 mmol) to a dry reaction vessel.

  • Add the bromoindazole (1.0 mmol) and the amine (1.2 mmol).

  • Add the dry, degassed solvent (e.g., THF or toluene, 5 mL).

  • Seal the vessel and stir the mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Processes

To better understand the reaction mechanisms and experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_Ln Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X_Ln Ar-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'_Ln Ar'B(OR)2 Base Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination Reductive_Elimination Reductive Elimination Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_Ln Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X_Ln Ar-X Amine_Coordination Amine Coordination (R2NH + Base) Ar-Pd(II)-NR2_Ln Ar-Pd(II)-NR2 Ln Amine_Coordination->Ar-Pd(II)-NR2_Ln R2NH Base Ar-Pd(II)-NR2_Ln->Pd(0)Ln Reductive Elimination Reductive_Elimination Reductive Elimination Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Bromoindazole, Coupling Partner, Base Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Palladium Catalyst/Ligand (under inert atmosphere) Solvent->Catalyst Heating Heat and Stir Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Dry and Concentrate Extraction->Purification Column Purify by Column Chromatography Purification->Column Characterization Characterize Product (NMR, MS, etc.) Column->Characterization Pure Product

Caption: General experimental workflow for cross-coupling reactions.

References

Comparative Evaluation of Substituted Indazole Derivatives: A Focus on Anticancer and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Anticancer Activity of Substituted Indazole Derivatives

Numerous indazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives, providing a benchmark for comparison.

Compound IDCore StructureSubstitutionCancer Cell LineIC50 (µM)Reference
2f Indazole(E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole4T1 (Breast Cancer)0.23 - 1.15[1][2]
6o 1H-indazole-3-amine5-(4-fluorophenyl)-N-(2-((2-(dimethylamino)ethyl)thio)acetyl)-1H-indazol-3-amineK562 (Chronic Myeloid Leukemia)5.15[3][4]
89 1H-indazol-3-amineN-(2,6-diethylphenyl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazol-3-amineK562 (Chronic Myeloid Leukemia)6.50[5]
9f 1H-indazol-6-amineN-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal Cancer)14.3[6]

In Vivo Antitumor Efficacy

Select indazole derivatives have also been evaluated for their in vivo antitumor activity in preclinical models. For instance, compound 2f was shown to suppress tumor growth in a 4T1 breast cancer mouse model, indicating its potential for in vivo efficacy.[1]

In Vitro and In Vivo Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. The following table summarizes the activity of representative indazole compounds.

CompoundAssayModelActivityReference
Indazole Carrageenan-induced paw edemaRatSignificant inhibition of edema[7]
5-Aminoindazole Carrageenan-induced paw edemaRatDose-dependent inhibition of edema[7]
6-Nitroindazole Carrageenan-induced paw edemaRatDose-dependent inhibition of edema[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the cited indazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)[3]
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Study (Xenograft Model)[1]
  • Tumor Implantation: Human cancer cells were subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Compound Administration: Mice were treated with the test compound or vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes of the treated group with the control group.

Carrageenan-Induced Paw Edema in Rats[7]
  • Animal Model: Male Wistar rats were used for the study.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug were administered to the rats.

  • Induction of Inflammation: Carrageenan solution was injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.

  • Paw Volume Measurement: Paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.

Visualizing Experimental Processes and Pathways

To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis & Characterization screening Antiproliferative Screening (e.g., MTT Assay) synthesis->screening mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) screening->mechanistic animal_model Animal Model Development (e.g., Xenograft) mechanistic->animal_model Lead Compound Selection efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: General workflow for the evaluation of novel anticancer compounds.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indazole Indazole Derivative Indazole->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Survival

Caption: Simplified RTK signaling pathway targeted by some indazole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-methyl-1H-indazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that 3-Bromo-6-methyl-1H-indazol-5-amine may cause skin and eye irritation and could be harmful if ingested or inhaled.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[1]To protect against splashes and dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact.[1]
Body Protection A lab coat or chemical-resistant apron.[1]To protect against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1]To prevent inhalation of dust or vapors.[1]

All handling of this compound and its waste should occur within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are easily accessible.[3][4]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a brominated compound, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3][5]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[3] Mixing different waste streams increases the complexity and cost of disposal.[3]

  • Container Compatibility: Use a chemically compatible waste container, such as high-density polyethylene (HDPE) for halogenated solvents.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and specify "Halogenated Organic Waste."[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

1. Pure or Unused Compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Avoid generating dust during the transfer.[2]

  • Ensure the container is properly sealed and labeled.

2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):

  • Solid contaminated materials should be collected in a designated solid hazardous waste container.[5]

  • Place these items in a sealed bag before depositing them into the solid "Halogenated Organic Waste" container.[2][3]

3. Contaminated Glassware:

  • Glassware should be decontaminated before washing.

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3]

  • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Small spills can be treated with sodium thiosulfate before absorption.[5]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1][5]

  • Clean the spill area thoroughly.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[2][3] This can lead to environmental contamination and is a violation of regulatory standards.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure Solid or Unused Reagent waste_type->pure_solid Pure Compound contaminated_solid Contaminated Solids (Gloves, Paper, etc.) waste_type->contaminated_solid Contaminated Solid contaminated_liquid Contaminated Liquids (Solvent Rinsate) waste_type->contaminated_liquid Contaminated Liquid collect_solid Collect in Labeled 'Solid Halogenated Organic Waste' Container pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Organic Waste' Container contaminated_liquid->collect_liquid seal_label Seal and Label Container Properly collect_solid->seal_label collect_liquid->seal_label storage Store in a Cool, Dry, Well-Ventilated Area seal_label->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. This includes protection for the eyes, hands, body, and respiratory system.[6] The following table summarizes the recommended PPE for various laboratory operations involving 3-Bromo-6-methyl-1H-indazol-5-amine.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Tightly fitting safety goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile rubber).[1]Lab coat or chemical-resistant apron.[1]Work in a chemical fume hood or use a respirator if dust is generated.[1]
Preparing Solutions Tightly fitting safety goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile rubber).[1]Lab coat or chemical-resistant apron.[1]Work in a well-ventilated area or a chemical fume hood.[3][7]
Running Reactions Tightly fitting safety goggles.[8]Chemical-resistant gloves (e.g., nitrile rubber).[1]Lab coat.[9]Work in a chemical fume hood.[9]
Handling Spills Tightly fitting safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.[10]Chemical-resistant suit or coveralls.[10][11]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[10][12]

Experimental Protocols: Donning and Doffing PPE

Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Body Protection: Put on a lab coat or apron, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a fit test and don the respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Hand Protection: Wash and dry hands thoroughly before putting on gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.[8]

  • Body Protection: Remove the lab coat or apron by turning it inside out, without touching the exterior.

  • Eye Protection: Remove safety goggles or face shield from the back of the head.

  • Respiratory Protection: Remove the respirator, if worn.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Operational Plan: Disposal of Contaminated PPE

All disposable PPE contaminated with this compound must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Place all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, into a designated and clearly labeled "Halogenated Organic Waste" container.[2][9]

  • Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated, well-ventilated area away from incompatible materials.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with institutional and local regulations.[9]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard and Task Assessment cluster_procedure Procedure cluster_disposal Disposal assess_task Assess Task: Weighing, Solution Prep, Reaction, Spill assess_hazards Identify Hazards: Skin/Eye Irritation, Inhalation, Ingestion assess_task->assess_hazards Leads to select_eye Select Eye Protection: Goggles or Face Shield assess_hazards->select_eye select_hand Select Hand Protection: Chemical-Resistant Gloves assess_hazards->select_hand select_body Select Body Protection: Lab Coat or Apron assess_hazards->select_body select_respiratory Select Respiratory Protection: Fume Hood or Respirator assess_hazards->select_respiratory don_ppe Don PPE (Correct Sequence) handle_chemical Perform Chemical Handling Task don_ppe->handle_chemical doff_ppe Doff PPE (Correct Sequence) handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE in Halogenated Waste doff_ppe->dispose_ppe

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.